molecular formula C36H30NiP2 B8418689 bis(triphenylphosphine) Nickel CAS No. 33991-60-5

bis(triphenylphosphine) Nickel

Cat. No.: B8418689
CAS No.: 33991-60-5
M. Wt: 583.3 g/mol
InChI Key: UYLRKRLDQUXYKB-UHFFFAOYSA-N
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Description

Significance of Bis(triphenylphosphine) Nickel Complexes in Transition Metal Catalysis

Bis(triphenylphosphine)nickel complexes, particularly dichlorobis(triphenylphosphine)nickel(II) (NiCl₂[P(C₆H₅)₃]₂), are foundational catalysts in the field of organic synthesis. Their significance stems from their ability to efficiently facilitate a wide array of chemical transformations, most notably carbon-carbon bond-forming cross-coupling reactions. These complexes are instrumental in well-known reactions such as the Suzuki, Negishi, and Kumada couplings. chemimpex.com

The catalytic prowess of these nickel complexes is rooted in the electronic and steric properties conferred by the triphenylphosphine (B44618) ligands. These ligands stabilize the nickel center and modulate its reactivity, allowing it to activate otherwise inert chemical bonds. smolecule.com The nickel center in bis(triphenylphosphine)nickel(II) chloride can bind to various substrates, activating them for subsequent reactions. smolecule.com This activation is crucial for processes like C-H activation, oxidative addition, and reductive elimination, which are fundamental steps in many catalytic cycles.

A key advantage of nickel-phosphine systems is their ability to expand the scope of electrophilic coupling partners beyond what is achievable with more common palladium catalysts. matthey.com They have proven effective in activating and coupling challenging substrates, including aryl chlorides, tosylates, carbamates, and pivalates. matthey.comnih.gov Furthermore, air-stable Ni(II) complexes like NiCl₂(PPh₃)₂ serve as convenient precursors to the highly reactive Ni(0) species, which are often the true catalytic players. nih.gov This versatility and expanded reactivity make bis(triphenylphosphine)nickel complexes indispensable tools for synthetic chemists in both academic and industrial settings. matthey.com

Dichlorobis(triphenylphosphine)nickel(II) is known to exist as two distinct isomers, each with unique structural and magnetic properties that influence their reactivity. wikipedia.org The interplay between these forms adds a layer of complexity and opportunity for fine-tuning reaction conditions.

PropertySquare Planar IsomerTetrahedral Isomer
Color RedBlue
Magnetic Property DiamagneticParamagnetic
Geometry Square PlanarTetrahedral
Ni-P Bond Length (Å) 2.242.32
Ni-Cl Bond Length (Å) 2.172.21
Data sourced from references wikipedia.org.

Historical Context of Nickel-Phosphine Complexes in Organic Synthesis

The journey of organonickel chemistry began in 1890 with the discovery of nickel tetracarbonyl. pageplace.de However, the catalytic potential of nickel complexes ligated with phosphines emerged much later. A significant milestone was achieved in 1948 through the work of Walter Reppe, who demonstrated that NiBr₂(PPh₃)₂ could effectively catalyze the synthesis of acrylic esters from alkynes, carbon monoxide, and alcohols. wikipedia.org Reppe also first described the use of dichlorobis(triphenylphosphine)nickel(II) as a catalyst for alkyne trimerizations and carbonylations. smolecule.comwikipedia.org

The 1950s marked a turning point with the discovery of the "nickel effect" by Karl Ziegler and his colleagues. pageplace.de They found that traces of nickel salts in combination with triethylaluminum (B1256330) catalyzed the dimerization of ethylene (B1197577) to 1-butene, a discovery that had profound industrial consequences and highlighted the catalytic power of nickel. pageplace.de This work underscored the importance of ligand-like molecules in stabilizing and activating the nickel catalyst. pageplace.de

The first synthesis of any metal-phosphine complex dates back to 1870 with the preparation of platinum-based compounds. wikipedia.org The field of nickel-phosphine catalysis continued to develop, leading to industrial applications such as the Shell Higher Olefin Process, which utilizes a nickel-phosphine catalyst for ethene oligomerization. chinesechemsoc.org These historical developments laid the groundwork for the extensive use of bis(triphenylphosphine)nickel and related complexes in a multitude of modern synthetic organic reactions.

Overview of Key Research Domains for this compound

The versatility of bis(triphenylphosphine)nickel catalysts has led to their application across several key domains of chemical research and development.

Cross-Coupling Reactions: This remains the most prominent area of application. Bis(triphenylphosphine)nickel(II) chloride is a go-to catalyst for Suzuki, Kumada, and Negishi reactions, enabling the construction of complex molecular architectures by forming new carbon-carbon bonds. chemimpex.com Research continues to focus on expanding the scope of these reactions to include more challenging and sterically hindered substrates, as well as developing more efficient catalytic systems. nih.gov

Polymerization: In materials science, these nickel complexes are crucial for synthesizing advanced polymers. matthey.com For instance, Ni(dppe)Cl₂ and Ni(dppp)Cl₂ are preferred catalysts for the catalyst-transfer polycondensation (CTP) of 3-hexylthiophene, producing semiconductive polymers with well-controlled molecular weights and high regularity, which are vital for electronics applications. matthey.com

Material Science and Nanotechnology: Beyond polymerization, bis(triphenylphosphine)nickel complexes contribute to the fabrication of novel materials, including conductive polymers and nanomaterials that are essential for developing advanced electronics and energy storage devices. chemimpex.com

Pharmaceutical Synthesis: The ability to facilitate complex bond formations makes these catalysts valuable in the pharmaceutical industry. chemimpex.com They play a role in the synthesis of biologically active molecules and are used in the development of new therapeutic agents. chemimpex.com Research has shown that nickel complexes can serve as precursors for compounds with potential anticancer activity.

General Organic Synthesis: The applications extend to a variety of other organic transformations. These include the carbonylation of alkenes, hydrodehalogenation of organic halides, and the hydrosilylation of styrenes, showcasing the broad utility of these catalysts in synthetic chemistry. smolecule.com

The table below summarizes the principal types of reactions catalyzed by bis(triphenylphosphine)nickel complexes.

Reaction TypeDescription
Cross-Coupling Formation of C-C bonds (e.g., Suzuki, Negishi, Kumada). chemimpex.com
Polymerization Synthesis of polymers, such as semiconductive polythiophenes. matthey.com
Carbonylation Introduction of a carbonyl group into a molecule. smolecule.comwikipedia.org
Hydrodehalogenation Removal of a halogen atom from an organic molecule. smolecule.com
Hydrosilylation Addition of a silicon-hydride bond across a double bond. smolecule.com
Alkyne Trimerization Cyclization of three alkyne molecules to form an aromatic ring. smolecule.comwikipedia.org
C-P Cross-Coupling Formation of a carbon-phosphorus bond. smolecule.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33991-60-5

Molecular Formula

C36H30NiP2

Molecular Weight

583.3 g/mol

IUPAC Name

nickel;triphenylphosphane

InChI

InChI=1S/2C18H15P.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;

InChI Key

UYLRKRLDQUXYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Origin of Product

United States

Synthetic Methodologies for Bis Triphenylphosphine Nickel Complexes

Established Synthetic Routes for Dihalobis(triphenylphosphine) Nickel(II)

Dihalobis(triphenylphosphine)nickel(II) complexes, with the general formula NiX₂[P(C₆H₅)₃]₂, are fundamental precursors in nickel chemistry. Their synthesis is typically straightforward, involving the direct reaction of a nickel(II) salt with triphenylphosphine (B44618).

Synthesis from Nickel(II) Salts and Triphenylphosphine

The most common method for preparing these complexes involves treating a hydrated nickel(II) halide with two equivalents of triphenylphosphine in a suitable solvent. wikipedia.orgyoutube.com Alcohols or glacial acetic acid are frequently used as the reaction medium. wikipedia.orgyoutube.com The general reaction is as follows:

NiX₂·nH₂O + 2 P(C₆H₅)₃ → NiX₂[P(C₆H₅)₃]₂ + n H₂O

For instance, the dichloro complex, NiCl₂[P(C₆H₅)₃]₂, can be prepared by reacting nickel(II) chloride hexahydrate with triphenylphosphine. wikipedia.orgyoutube.com A solution of nickel(II) chloride is prepared, sometimes with minimal water, and added to a hot solution of triphenylphosphine in glacial acetic acid. youtube.com Upon mixing and cooling, the desired complex precipitates and can be isolated by filtration. youtube.com A similar procedure can be used for the dibromo and dithiocyanate analogs. acs.orgyoutube.com

ProductNickel(II) PrecursorSolventTypical Color
NiCl₂[P(C₆H₅)₃]₂NiCl₂·6H₂OGlacial Acetic Acid, AlcoholsBlue / Red
NiBr₂[P(C₆H₅)₃]₂NiBr₂THF, CH₃CNRed
Ni(SCN)₂[P(C₆H₅)₃]₂Ni(SCN)₂ (from NiCl₂ + KSCN)IsopropanolBrick Red

This table summarizes common synthetic routes for Dihalothis compound(II) complexes.

Mechanistic Considerations in this compound(II) Dihalide Formation

The formation and structure of NiX₂[P(C₆H₅)₃]₂ complexes are governed by a delicate interplay of electronic and steric factors, leading to the existence of different geometric isomers. wikipedia.orgstackexchange.com Nickel(II) has a d⁸ electron configuration, which can result in either square planar or tetrahedral four-coordinate complexes. stackexchange.com

The complex NiCl₂[P(C₆H₅)₃]₂ is a classic example of this isomerism. wikipedia.orgstackexchange.com It can exist as a blue, paramagnetic tetrahedral isomer or a red, diamagnetic square planar isomer. wikipedia.orgdbpedia.org The specific isomer obtained can depend on the crystallization solvent. wikipedia.org

Ligand Field Effects : The complex contains both a weak-field ligand (Cl⁻) and a strong-field ligand (PPh₃), placing it at the borderline between the two preferred geometries. wikipedia.orgstackexchange.com

Steric Effects : The bulky triphenylphosphine ligands create significant steric hindrance, which tends to favor the less crowded tetrahedral geometry. wikipedia.org

Solvent Effects : The choice of solvent can influence the equilibrium between the isomers. Crystallization from chlorinated solvents can favor the conversion of the tetrahedral form to the square planar form. wikipedia.orgstackexchange.com In non-coordinating solvents, an equilibrium between the two forms may exist. stackexchange.com

PropertyTetrahedral Isomer (Blue)Square Planar Isomer (Red)
Magnetic Property ParamagneticDiamagnetic
Ni-P Bond Distance 2.32 Å2.24 Å
Ni-Cl Bond Distance 2.21 Å2.17 Å
Ligand Arrangement Less crowdedMore crowded

This table compares the properties of the two isomers of Dichlorobis(triphenylphosphine)nickel(II). wikipedia.org

Preparation of Zerovalent this compound Species

Nickel(0) complexes are crucial catalysts in organic synthesis, particularly for cross-coupling reactions. While stable Ni(0) precursors like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) are widely used, in situ generation from more accessible Ni(II) complexes is a cost-effective and practical alternative.

In Situ Generation of Nickel(0) Species from Nickel(II) Precursors

Zerovalent nickel species can be generated in the reaction mixture (in situ) from Ni(II) precursors, such as NiBr₂(PPh₃)₂. mdpi.com This process involves the reduction of the Ni(II) center to Ni(0) using a strong reducing agent, typically a metal like zinc (Zn). mdpi.com This method is particularly useful in polymerization reactions, such as Colon's cross-coupling, avoiding the need for expensive, pre-synthesized Ni(0) catalysts. mdpi.com

The general mechanism involves the reduction of the Ni(II) complex by the reducing metal. The resulting active Ni(0) species can then participate in the catalytic cycle, for example, by undergoing oxidative addition with an aryl halide. mdpi.com

Example Reaction Scheme: Ni(II)Br₂(PPh₃)₂ + Zn → "Ni(0)(PPh₃)₂" + ZnBr₂ mdpi.com

This in situ generated Ni(0) catalyst has been shown to produce polymers with comparable molecular weights and properties to those synthesized using expensive Ni(0) precursors like Ni(COD)₂. mdpi.com

Synthesis of Related Carbonyl and Alkene Nickel(0) Triphenylphosphine Complexes

Besides the species generated in situ, well-defined zerovalent nickel complexes containing triphenylphosphine along with other ligands like carbon monoxide (CO) or alkenes can be synthesized.

Carbonyl Complexes : Dicarbonylbis(triphenylphosphine)nickel(0), Ni(CO)₂(PPh₃)₂, can be prepared from the reaction of tetracarbonylnickel(0), Ni(CO)₄, with triphenylphosphine. rsc.org The reaction involves the substitution of two CO ligands by the bulkier PPh₃ ligands. These complexes themselves can be precursors to other bimetallic nickel(0) carbonyl species. rsc.org

Alkene Complexes : Nickel(0) alkene complexes can be synthesized by reacting a Ni(0) source, such as Ni(COD)₂, with triphenylphosphine and an appropriate alkene. For example, reacting Ni(COD)₂ with vinyldiphenylphosphine can lead to the formation of Ni(0) complexes where the phosphine (B1218219) ligand itself contains the alkene moiety that coordinates to the nickel center. acs.org Similarly, tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, can be formed by reacting Ni(COD)₂ with four equivalents of PPh₃, or by reacting the Ni(0) synthon bis(trityl)nickel with PPh₃. nsf.govereztech.com

Synthetic Approaches to Substituted this compound Complexes

Substituted this compound complexes, often with the structure trans-[NiX(R)(PPh₃)₂] where X is a halide and R is an organic group, are key intermediates in many catalytic cycles. researchgate.netresearchgate.net

One common route to these complexes is the oxidative addition of an organohalide to a Ni(0) precursor in the presence of triphenylphosphine. researchgate.net For example, reacting Ni(COD)₂ with two equivalents of PPh₃ and an aryl halide like o-dichlorobenzene yields the trans-[Ni(o-C₆H₄Cl)(PPh₃)₂Cl] complex. researchgate.net

Another approach involves the reaction of a dihalobis(triphenylphosphine)nickel(II) complex with an organometallic reagent, such as a Grignard reagent or an organolithium compound. However, a more versatile method utilizes a Ni(0) intermediate. A one-pot synthesis for trans-[NiCl(Ph)(PPh₃)₂] involves the in situ reduction of a Ni(II) salt with zinc dust in the presence of triphenylphosphine to form a Ni(0) species, which then undergoes oxidative addition with chlorobenzene (B131634). researchgate.net

These synthetic strategies allow for the creation of a wide array of organometallic nickel(II) complexes with varied electronic and steric properties, which are often used as catalysts for polymerization and cross-coupling reactions. researchgate.net

Synthesis of Organonickel(II) Bis(triphenylphosphine) Halide Derivatives

The synthesis of organonickel(II) bis(triphenylphosphine) halide derivatives, with the general formula (PPh₃)₂Ni(R)X, is a cornerstone of organonickel chemistry. A primary route to these compounds involves the oxidative addition of organic halides to a nickel(0) precursor. Often, this Ni(0) species is generated in situ to maximize reactivity.

A notable example is the synthesis of trans-chloro(phenyl)bis(triphenylphosphane)nickel(II), a key organometallic precursor for various catalysts. researchgate.net A well-established method involves the reduction of a nickel(II) salt, such as nickel(II) chloride, using a reducing agent like zinc dust in the presence of triphenylphosphine. This forms a reactive Ni(0) intermediate, tetrakis(triphenylphosphine)nickel(0), which is not isolated. Subsequent oxidative addition of an aryl halide, such as chlorobenzene, to this intermediate yields the desired square-planar organonickel(II) complex in high yields. researchgate.net This approach circumvents the need for more sensitive organometallic reagents like organoaluminum compounds. researchgate.net

Other examples of this class of compounds include bromo(o-tolyl)bis(triphenylphosphine)nickel(II), which has been studied for its ligand exchange properties. The synthesis of these derivatives is critical as they serve as pivotal intermediates in numerous catalytic cross-coupling reactions. nih.gov

Table 1: Synthesis of trans-chloro(phenyl)bis(triphenylphosphane)nickel(II)

Step Reactants Reagents/Conditions Intermediate/Product Key Feature
1. Reduction Nickel(II) salt, Triphenylphosphine Zinc dust Ni(PPh₃)₄ (in situ) In situ generation of Ni(0) intermediate.

Incorporation of Ancillary Ligands in this compound Systems

The chemical and catalytic properties of this compound complexes can be finely tuned by introducing other ancillary ligands into the nickel coordination sphere. This is typically achieved through ligand substitution reactions where one or more triphenylphosphine ligands are replaced by other donor molecules.

A prominent strategy involves the reaction of dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂], with N-heterocyclic carbenes (NHCs). The reaction of [NiX₂(PPh₃)₂] (where X = Cl or Br) with one equivalent of a bulky NHC ligand leads to the substitution of one phosphine ligand, successfully forming mixed-ligand complexes of the type [NiX₂(PPh₃)(NHC)]. researchgate.net

Another approach yields ionic nickel(II) complexes. The direct reaction of Ni(PPh₃)₂Cl₂ with N,N'-dihydrocarbylimidazolium salts, such as [R₂im]Cl, results in the formation of novel ionic complexes with the general formula [R₂im][Ni(PPh₃)Cl₃]. nih.gov In this case, one triphenylphosphine ligand is displaced from the neutral starting material to form an anionic nickel complex containing a single triphenylphosphine ligand.

Furthermore, bidentate (or chelating) ligands can be incorporated. One-pot reactions involving nickel(II) acetate, a bidentate bisphosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and a chelating O,O'-donor ligand such as maltol (B134687) can produce cationic mixed-ligand nickel(II) complexes. researchgate.netcore.ac.uk These syntheses demonstrate the versatility of nickel's coordination chemistry, allowing for the creation of complexes with tailored steric and electronic properties.

Table 2: Examples of Ancillary Ligand Incorporation

Starting Complex Ancillary Ligand Resulting Complex Type Example
[NiX₂(PPh₃)₂] N-Heterocyclic Carbene (NHC) Mixed Phosphine-NHC Complex [NiX₂(PPh₃)(NHC)] researchgate.net
Ni(PPh₃)₂Cl₂ Imidazolium Salt ([R₂im]Cl) Ionic Complex [R₂im][Ni(PPh₃)Cl₃] nih.gov

Methodological Advancements in this compound Synthesis

One-Pot Synthetic Strategies for Functionalized this compound Complexes

One-pot synthetic strategies offer significant advantages in terms of efficiency, resource conservation, and operational simplicity by avoiding the isolation and purification of intermediate compounds. In the context of this compound complexes, such methods have been developed to streamline the synthesis of functionalized derivatives.

The synthesis of trans-[NiCl(Ph)(PPh₃)₂] serves as an excellent example of a one-pot procedure. researchgate.net The process begins with the reduction of a Ni(II) salt in the presence of triphenylphosphine to generate the Ni(0) intermediate, Ni(PPh₃)₄, which is immediately consumed in the subsequent step. The oxidative addition of chlorobenzene is performed in the same reaction vessel, leading directly to the final organonickel(II) product without isolating the air-sensitive Ni(0) species. researchgate.net

This one-pot approach has also been extended to the synthesis of more complex systems. Cationic nickel(II) complexes featuring both a bidentate bisphosphine and a chelating O,O'-donor ligand can be prepared in a single step from nickel(II) acetate, the respective phosphine, and a ligand like maltol in the presence of a base. researchgate.netcore.ac.uk The desired cationic product is then isolated by precipitation with a suitable counter-ion. These methods highlight a significant advancement, providing direct and atom-economical routes to valuable nickel complexes. researchgate.net

Table 3: One-Pot Synthesis Scheme for trans-[NiCl(Ph)(PPh₃)₂]

Reactants Conditions Key Transformation Yield

Challenges and Strategies for Synthesizing Unstable this compound Intermediates

Many key intermediates in nickel-catalyzed reactions, particularly those involving Ni(0) and Ni(I) oxidation states, are highly reactive and unstable, posing significant synthetic challenges. These transient species are often difficult or impossible to isolate and characterize using standard techniques.

Challenges:

Air and Thermal Sensitivity: Low-valent nickel complexes, especially Ni(0) species like Ni(PPh₃)₃ or Ni(PPh₃)₄, are highly sensitive to oxygen.

Disproportionation: Ni(I) complexes can be prone to disproportionation, yielding Ni(0) and Ni(II) species, which complicates their study. researchgate.net

Transient Nature: In catalytic cycles, many intermediates have fleeting lifetimes, making their direct observation challenging. For instance, the oxidative addition product of an aryl chloride to a Ni(0) species generated from Ni(COD)₂/PPh₃ can be slow to form and may decompose before the reaction is complete. nih.gov

Strategies:

In Situ Generation: The most common strategy to overcome the instability of these intermediates is to generate them in situ immediately before their intended use. For example, catalytically active Ni(0) can be generated by the chemical reduction of stable, air-tolerant Ni(II) precursors like NiCl₂(PPh₃)₂ with reagents such as zinc dust or n-butyllithium (n-BuLi) directly within the reaction mixture. researchgate.netnih.gov This approach bypasses the need to handle the sensitive low-valent species.

Comproportionation: Ni(I) complexes can be synthesized via the comproportionation of a stable Ni(II) halide with a Ni(0) complex. This method has been successfully used to prepare complexes of the type (PR₃)₂NiX. researchgate.netrsc.org

Stabilization with Bulky Ligands: While triphenylphosphine is a common ligand, the use of sterically bulkier phosphine ligands can sometimes provide greater kinetic stability to low-valent nickel centers, facilitating their isolation and characterization. researchgate.net

Controlled Decomposition: In some cases, unstable intermediates can be generated through the controlled decomposition of a more stable precursor. For example, the Ni(I) complex NiCl(PPh₃)₂ can be formed from the decomposition of the organonickel(II) complex trans-NiPhCl(PPh₃)₂. researchgate.net

These strategies are crucial for both stoichiometric and catalytic applications, enabling the effective use of otherwise intractable but highly reactive nickel intermediates.

Table 4: Challenges and Strategies for Unstable Intermediates

Challenge Unstable Species Synthetic Strategy Example
High Reactivity / Air Sensitivity Ni(0) Intermediates In situ generation from Ni(II) precursor Reduction of NiCl₂(PPh₃)₂ with n-BuLi nih.gov
Short Lifespan Ni(I) Intermediates Comproportionation Reaction of (PR₃)₂NiX₂ with a Ni(0) source researchgate.netrsc.org

Coordination Chemistry and Structural Elucidation of Bis Triphenylphosphine Nickel

Elucidation of Coordination Geometries in Bis(triphenylphosphine) Nickel(II) Complexes

Bis(triphenylphosphine)nickel(II) complexes, particularly those with the general formula [NiX₂ (PPh₃)₂] (where X is a halide), are notable for their ability to exist as either tetrahedral or square planar isomers. This equilibrium is a delicate balance of ligand field effects and steric demands.

Analysis of Tetrahedral and Square Planar Geometries in Dihalothis compound(II)

The compound dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, serves as a classic example of geometric isomerism in these systems. It can exist as a blue, paramagnetic tetrahedral isomer or a red, diamagnetic square planar isomer. wikipedia.org The coexistence of both isomers in solution highlights the small energy difference between these two geometries. stackexchange.com

The preference for a particular geometry is influenced by the nature of the ligands. Strong field ligands generally favor a square planar arrangement, while weak field ligands favor a tetrahedral geometry. In NiCl₂(PPh₃)₂, the presence of both a strong field ligand (triphenylphosphine) and a weak field ligand (chloride) makes the complex borderline, allowing for the isolation of both forms. wikipedia.orgstackexchange.com The interconversion between these isomers can be influenced by the crystallization solvent. For instance, crystallizing the complex from chlorinated solvents can convert the tetrahedral isomer to the square planar form. wikipedia.org

The structural parameters of these isomers reflect their distinct electronic and steric environments. In the square planar isomer, the phosphine (B1218219) ligands are in a trans arrangement. wikipedia.org A comparison of bond lengths reveals differences between the two geometries, as detailed in the table below.

IsomerGeometryNi-P Distance (Å)Ni-Cl Distance (Å)Magnetic Properties
Red FormTetrahedral2.322.21Diamagnetic
Blue FormSquare Planar2.242.17Paramagnetic

This table presents a comparison of the key structural and magnetic properties of the tetrahedral and square planar isomers of Dichlorobis(triphenylphosphine)nickel(II). wikipedia.org

Distorted Geometries Induced by Steric and Electronic Effects of Triphenylphosphine (B44618) Ligands

The bulky nature of the triphenylphosphine (PPh₃) ligand plays a crucial role in determining the coordination geometry of nickel complexes. The large steric demand of PPh₃ ligands generally favors less crowded geometries, such as tetrahedral over square planar. wikipedia.orgvedantu.com This steric hindrance arises from the three phenyl rings attached to the phosphorus atom.

Structural Analysis of Metal-Ligand Interactions in this compound Complexes

The bonding between nickel and the triphenylphosphine ligands involves a combination of sigma (σ) donation and pi (π) backbonding, which are influenced by the other ligands present in the complex.

Nickel-Phosphorus Bond Characteristics and π-Backbonding Contributions

The nickel-phosphorus bond in these complexes is formed by the donation of the lone pair of electrons from phosphorus to an empty orbital on the nickel atom (σ-donation). In addition to this, there is a significant contribution from π-backbonding. wikipedia.org This involves the donation of electron density from filled d-orbitals on the nickel atom to the empty σ* (anti-bonding) orbitals of the P-C bonds in the triphenylphosphine ligand. libretexts.orgwikipedia.org

This π-backbonding strengthens the Ni-P bond and is influenced by the electronic properties of the substituents on the phosphorus atom. wikipedia.org More electronegative substituents on the phosphorus atom lower the energy of the σ* orbitals, making the phosphine a better π-acceptor. wikipedia.orgumb.edu Evidence for this dπ-pπ bonding has been inferred from techniques like Nuclear Magnetic Resonance (NMR) contact shifts.

The strength of the σ-donation from the phosphine ligand affects the electron density at the nickel center. A stronger σ-donor will increase the electron density on the metal, which in turn enhances the extent of π-backbonding to other ligands, such as carbon monoxide, in mixed-ligand complexes. libretexts.org

Influence of Halide and Pseudo-halide Ligands on Coordination Environment

Different halide ligands can alter the ligand field strength, which in turn affects the preference for tetrahedral versus square planar geometry. For example, a study on spin delocalization in Ni(PPh₃)₂X₂ complexes found that stronger halide donation to the nickel atom in the bromide complex led to increased Ni→P back-bonding. researchgate.net The trans influence of the ligands is also a critical factor. In square planar complexes, a ligand's ability to weaken the bond trans to it can affect the stability and reactivity of the complex. Phosphines generally have a strong trans influence. researchgate.net

The presence of pseudo-halide ligands like cyanide (CN⁻) can also lead to different structural outcomes. For example, nickel(II) complexes with both cyanide and a phosphine ligand have been synthesized, exhibiting geometries that can deviate from simple tetrahedral or square planar arrangements, sometimes resulting in five-coordinate species. researchgate.netacs.org

Interconversion Between Different Oxidation States and Coordination Modes

Bis(triphenylphosphine)nickel complexes can exist in various oxidation states, most commonly Ni(0), Ni(I), and Ni(II). The interconversion between these states is often facile and is a key aspect of their utility in catalysis. nih.govresearchgate.net

For example, Ni(II) complexes like NiCl₂(PPh₃)₂ can be reduced to form Ni(0) species. This change in oxidation state is accompanied by a change in coordination number and geometry. Ni(0) complexes with phosphine ligands are typically tetrahedral.

The Ni(I) state is also an accessible and important intermediate in catalytic cycles. nih.gov The stability and reactivity of these Ni(I) species are highly dependent on the ligand sphere. For instance, in certain cross-coupling reactions, the formation of a (dppf)Ni(I) species (where dppf is a bidentate phosphine ligand) can be detrimental, leading to inactive catalysts. In contrast, with nitrogen-based ligands, Ni(I) can be a competent catalytic state. nih.gov

The oxidation of Ni(II) to Ni(III) is also possible. The halogenation of [Ni(L-L)X₂] complexes (where L-L is a bidentate phosphine) can yield five-coordinate Ni(III) complexes with a square-pyramidal geometry. rsc.org These higher oxidation state complexes can revert to the Ni(II) state upon gentle heating. rsc.org This reversibility highlights the dynamic nature of the oxidation states and coordination environments in these nickel-phosphine systems.

Structural Implications of Nickel(0), Nickel(I), and Nickel(II) Bis(triphenylphosphine) Species

The oxidation state of the central nickel atom profoundly influences the geometry, coordination number, and electronic properties of this compound complexes. The interplay between the d-electron count of nickel and the steric and electronic properties of the triphenylphosphine ligands gives rise to distinct structural motifs for Ni(0), Ni(I), and Ni(II) species.

Nickel(II) Complexes: Bis(triphenylphosphine)nickel(II) halides, with the general formula [NiX₂(PPh₃)₂] (where X = Cl, Br), are the most extensively studied and provide a classic example of structural isomerism in four-coordinate complexes. researchgate.netbrainly.in These d⁸ complexes can exist in an equilibrium between two distinct geometries: square planar and tetrahedral. wikipedia.org

Tetrahedral Geometry: This geometry is typically favored by weak-field ligands and is characterized by a paramagnetic, high-spin electronic state. For instance, the red, crystalline form of dichlorobis(triphenylphosphine)nickel(II) adopts a tetrahedral structure. wikipedia.org The related dibromobis(triphenylphosphine)nickel(II) also exhibits a distorted tetrahedral coordination, where repulsion between the bulky bromine atoms leads to an enlargement of the Br-Ni-Br angle to 126°. semanticscholar.orgrsc.org In this configuration, the bonding is considered to be primarily single bonds with no significant π-bonding character. semanticscholar.org

Square Planar Geometry: Strong-field ligands tend to favor a square planar geometry, which results in a diamagnetic, low-spin d⁸ complex. The blue isomer of dichlorobis(triphenylphosphine)nickel(II) adopts a trans-square planar configuration. wikipedia.orgsut.ac.th The stabilization of this isomer can be influenced by the crystallization solvent. sut.ac.th The transition from the high-spin tetrahedral to the low-spin square planar form results in a noticeable shortening of the Ni-P and Ni-X bond lengths, reflecting a more compact coordination environment. sut.ac.th

The choice between these geometries is a delicate balance of steric effects—where the bulky triphenylphosphine ligands favor the less crowded tetrahedral arrangement—and electronic effects dictated by the ligand field strength. wikipedia.org

Interactive Table 1: Structural Parameters of Bis(triphenylphosphine)nickel(II) Isomers

CompoundIsomer (Color)GeometryMagnetic PropertyNi-P Distance (Å)Ni-X Distance (Å)X-Ni-X Angle (°)Reference
NiCl₂(PPh₃)₂RedTetrahedralDiamagnetic2.322.21127.9 wikipedia.orgsut.ac.th
NiCl₂(PPh₃)₂BlueSquare Planar (trans)Paramagnetic2.242.17N/A (trans) wikipedia.org
NiBr₂(PPh₃)₂N/ADistorted TetrahedralN/A2.332.34126 semanticscholar.orgrsc.org

Nickel(0) Complexes: Nickel(0) has a d¹⁰ electronic configuration. Bis(triphenylphosphine)nickel(0) fragments are often found in complexes with additional ligands, reflecting the electron-rich metal center's tendency to achieve a stable 18-electron count. A common precursor, bis(triphenylphosphine)dicarbonylnickel(0), Ni(CO)₂(PPh₃)₂, serves as a source for these species. ubc.ca In complexes like (ethylene)bis(triphenylphosphine)nickel(0), [Ni(C₂H₄)(PPh₃)₂], the coordination geometry around the nickel is approximately trigonal planar. rsc.org The Ni(0) center in these environments is prone to ligand dissociation, a key feature of their reactivity and dynamic behavior in solution. acs.orgnih.gov

Nickel(I) Complexes: Nickel(I) species, with a d⁹ configuration, are comparatively rare and often exist as transient intermediates. The complex trans-[NiCl(Ph)(PPh₃)₂] has been shown to decompose into a Ni(I) species, formulated as [NiCl(PPh₃)₂]. researchgate.net These species are highly reactive. The geometry of a three-coordinate Ni(I) complex, [NiCl(PPh₃)₂], would likely be T-shaped or trigonal planar, while a four-coordinate species formed through dimerization or solvent coordination could adopt distorted tetrahedral or square planar structures. Their structural characterization is challenging due to their instability.

Interactive Table 2: Comparison of Structural Features by Nickel Oxidation State

Oxidation Stated-Electron CountTypical Coordination NumberCommon GeometriesExample Species
Ni(0)d¹⁰2-4Linear, Trigonal Planar, Tetrahedral[Ni(C₂H₄)(PPh₃)₂]
Ni(I)d⁹3-4T-shaped, Distorted Tetrahedral[NiCl(PPh₃)₂]
Ni(II)d⁸4Tetrahedral, Square Planar[NiCl₂(PPh₃)₂]

Fluxional Behavior and Dynamic Processes in Solution

This compound complexes exhibit a range of dynamic processes, or fluxional behaviors, in solution. These intramolecular rearrangements are often studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, which can probe processes occurring on the NMR timescale. acs.orgnih.govnih.gov

Isomer Interconversion: As discussed previously, four-coordinate Ni(II) complexes like [NiCl₂(PPh₃)₂] can exist as an equilibrium mixture of tetrahedral and square planar isomers in solution. wikipedia.org The interconversion between these two forms is a dynamic process, the rate of which is influenced by temperature, solvent, and the nature of the other ligands. This equilibrium is a key aspect of their solution chemistry and can impact their reactivity in catalytic cycles.

Ligand Dissociation and Exchange: Particularly for Ni(0) complexes, the phosphine ligands can be labile. The fluxional behavior of related Ni(0) phosphine complexes, such as [Ni(PPh₂Allyl)ₓ], has been attributed to rapid ligand exchange and dissociation processes. nih.gov This lability is crucial for creating vacant coordination sites required for catalytic activity. VT-NMR studies show broadening and coalescence of ³¹P NMR signals as the temperature changes, indicating an exchange process that is fast on the NMR timescale at higher temperatures. acs.orgnih.gov

Intramolecular Group Rotation: Even within a stable coordination geometry, intramolecular dynamics can occur. ¹H NMR studies of [NiX₂(PPh₃)₂] complexes have revealed dynamic behavior related to the rotation of the phenyl groups on the triphenylphosphine ligands. tci-thaijo.org The nature of the halide ligand was found to influence this motion. For [NiCl₂(PPh₃)₂], phenyl rotation was observed, while for the heavier halide analogues [NiBr₂(PPh₃)₂] and [NiI₂(PPh₃)₂], the motion was described as phenyl oscillation or even a static state on the NMR timescale. This suggests that the steric and electronic influence of the halide ligand is transmitted to the phosphine, affecting the rotational barrier of its phenyl substituents. tci-thaijo.org

Interactive Table 3: Summary of Dynamic Processes in this compound Complexes

Dynamic ProcessRelevant Oxidation State(s)DescriptionPrimary Investigative TechniqueReference
Isomer InterconversionNi(II)Equilibrium between square planar and tetrahedral geometries in solution.UV-Vis Spectroscopy, Magnetic Susceptibility wikipedia.org
Ligand Dissociation/ExchangeNi(0)Reversible dissociation of triphenylphosphine ligands, leading to coordinatively unsaturated species.Variable-Temperature ³¹P NMR Spectroscopy acs.orgnih.gov
Phenyl Group RotationNi(II)Rotation or oscillation of the phenyl rings of the coordinated PPh₃ ligand, influenced by other ligands.Variable-Temperature ¹H NMR Spectroscopy tci-thaijo.org

Catalytic Reactivity and Applications in Organic Transformations

Cross-Coupling Reactions Catalyzed by Bis(triphenylphosphine) Nickel Complexes

Nickel catalysts featuring triphenylphosphine (B44618) ligands are particularly effective for cross-coupling reactions, offering a valuable alternative to more expensive palladium-based systems. They are especially noted for their ability to activate challenging substrates like aryl chlorides and phenol (B47542) derivatives.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, is a cornerstone of modern organic synthesis. Bis(triphenylphosphine)nickel complexes, particularly dichlorobis(triphenylphosphine)nickel(II) (NiCl2(PPh3)2), serve as robust pre-catalysts for this transformation. cmu.edu These air-stable Ni(II) precursors can be reduced in situ to the catalytically active Ni(0) species. nih.gov A highly active catalyst can be generated by reducing NiCl2(PPh3)2 with n-butyllithium in the presence of an aryl chloride. nih.gov

This catalytic system is effective for the coupling of arylboronic acids with a variety of electrophiles. Notably, it can facilitate the cross-coupling of deactivated aryl chlorides at room temperature with triphenylphosphine as the supporting ligand, a reaction that often requires elevated temperatures or more complex ligands with other metal catalysts. nih.gov The use of nickel catalysts has expanded the scope of the Suzuki reaction to include phenol derivatives, which are often challenging substrates for palladium catalysts. wikipedia.org For instance, a system comprising a trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) complex has been successfully used for the cross-coupling of aryl mesylates and sulfamates at room temperature. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide or pseudohalide to the Ni(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. cmu.edu

Table 1: Examples of Suzuki-Miyaura Coupling Catalyzed by this compound Systems This table is representative of the types of transformations possible and is based on findings from multiple research articles. Conditions and yields are illustrative.

Electrophile Nucleophile Catalyst System Base Solvent Temp. (°C) Yield (%)
4-Chloroanisole (B146269) Phenylboronic acid Ni(COD)2 / PPh3 K3PO4 THF RT 95
4-Chlorotoluene Phenylboronic acid NiCl2(PPh3)2 / n-BuLi K3PO4 THF RT 96
1-Naphthyl chloride Phenylboronic acid NiCl2(PPh3)2 / n-BuLi K3PO4 THF RT 93
Phenyl mesylate 2-Thienyl neopentylglycolboronate trans-NiCl(1-naphthyl)(PPh3)2 / PCy3 K3PO4 THF RT 85
Pyrid-3-yl sulfamate 3-Thienyl neopentylglycolboronate trans-NiCl(1-naphthyl)(PPh3)2 / PCy3 K3PO4 THF RT 78

Bis(triphenylphosphine)nickel complexes are also effective catalysts for Negishi and Kumada cross-coupling reactions, which utilize organozinc and organomagnesium (Grignard) reagents, respectively. These reactions provide powerful methods for forming C-C bonds.

In the Negishi coupling , organozinc compounds are coupled with organic halides or triflates. wikipedia.org Nickel catalysts such as tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4), often generated in situ, can be employed. wikipedia.org The reaction proceeds through a catalytic cycle analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. youtube.com Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a versatile tool in synthesis. wikipedia.org

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.org It involves the reaction of a Grignard reagent with an organic halide. wikipedia.org Catalyst systems based on NiCl2(PPh3)2 have been shown to effectively catalyze the coupling of aryl chlorides with Grignard reagents at room temperature. nih.gov While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of Grignard reagents, which restricts the presence of certain functional groups in the substrates. organic-chemistry.org

While bis(triphenylphosphine)nickel catalysts are versatile, their application has certain limitations.

Scope:

Aryl Chlorides: A significant advantage of nickel/PPh3 systems is their ability to activate and couple unreactive and sterically hindered aryl chlorides, often under mild conditions. nih.gov

Phenol Derivatives: These catalysts have expanded the scope of cross-coupling to include phenol derivatives like tosylates, mesylates, and sulfamates, which are readily available from phenols. wikipedia.orgresearchgate.net

Organometallic Reagents: A wide range of organoboron (Suzuki), organozinc (Negishi), and organomagnesium (Kumada) reagents can be used, allowing for the synthesis of diverse biaryl and alkyl-aryl structures. nih.govwikipedia.org

Limitations:

Functional Group Tolerance: The high reactivity of organometallic partners, particularly in Kumada coupling, can limit the tolerance for functional groups such as esters, ketones, and nitriles on the substrates. mdpi.com

Side Reactions: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, can be a competing side reaction, particularly with substrates prone to β-hydride elimination or in the presence of hydrogen sources. researchgate.net

Steric Hindrance: While effective for many substrates, the coupling of extremely hindered partners, such as secondary alkyl electrophiles with secondary organometallic nucleophiles, remains a significant challenge and often requires more specialized ligand systems. nih.gov

Heteroaromatic Substrates: The synthesis of hetero-biaryl compounds can be challenging, as the heteroaryl substrates can sometimes coordinate to and poison the nickel catalyst. nih.gov

Catalyst Sensitivity: The catalytic activity of Ni(0) species generated in situ can be highly dependent on the method of preparation, sometimes leading to irreproducible results. nih.gov

Other Catalytic Transformations Mediated by this compound

Beyond cross-coupling, bis(triphenylphosphine)nickel complexes catalyze other important organic transformations.

Nickel-based catalysts, often incorporating triphenylphosphine, are used in the dimerization and codimerization of olefins. These processes are of significant industrial importance for producing higher olefins from simple feedstocks. The catalytic systems often involve a nickel precursor, a phosphine (B1218219) ligand, and a Lewis acid co-catalyst.

For example, a catalyst system composed of bis(triphenylphosphine) σ-aryl(bromo)nickel(II) and trifluoroboron etherate can catalyze the codimerization of styrene (B11656) with ethylene (B1197577) at 0°C under atmospheric pressure, yielding 3-phenyl-1-butene with high selectivity. oup.com Kinetic studies have also been performed on the dimerization of propylene (B89431) using catalyst systems that include triphenylphosphine. scispace.com A key feature of these nickel-catalyzed reactions is the involvement of a nickel-hydride intermediate, which can promote olefin isomerization in addition to dimerization. This often results in the formation of less-branched dimers compared to those produced by acid-catalyzed processes. princeton.edu

Bis(triphenylphosphine)nickel complexes can also serve as effective catalysts for the hydrodehalogenation of aryl chlorides, converting them into the corresponding arenes. This reaction is particularly relevant for the degradation of persistent aromatic halides. tandfonline.com

A notable example is the use of trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) as a pre-catalyst. This complex facilitates the smooth dehalogenation of various aryl chlorides at room temperature in isopropyl alcohol. tandfonline.com A key advantage of this system is that it operates efficiently in the absence of an external reducing agent, with the alcohol solvent likely serving as the hydride source. tandfonline.com The reaction proceeds in nearly quantitative yields for a range of substrates. tandfonline.com

Table 2: Dehalogenation of Aryl Chlorides Catalyzed by a this compound Complex Data adapted from research findings on dehalogenation using trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) as a precatalyst in isopropyl alcohol (IPA) at room temperature. tandfonline.com

Aryl Chloride Product Yield (%)
4-Chlorotoluene Toluene 99
4-Chloroacetophenone Acetophenone 99
4-Chlorobenzonitrile Benzonitrile 98
2-Chlorotoluene Toluene 99
1-Chloronaphthalene Naphthalene 99

Hydrosilylation Reactions

Bis(triphenylphosphine)nickel(II) dichloride has been demonstrated to be an effective catalyst for the hydrosilylation of unsaturated compounds, a significant industrial process for the synthesis of organosilicon compounds. This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond. While platinum-based catalysts have traditionally dominated this field, nickel catalysts offer a more cost-effective alternative.

The catalytic cycle for nickel-catalyzed hydrosilylation is generally believed to proceed through the initial reduction of the Ni(II) precatalyst to a Ni(0) species. This active catalyst then undergoes oxidative addition with the hydrosilane (R₃SiH). The resulting nickel-hydrido-silyl intermediate coordinates to the unsaturated substrate (e.g., an alkene or alkyne), followed by migratory insertion of the unsaturated bond into either the Ni-H or Ni-Si bond. The final step is the reductive elimination of the desired organosilane product, regenerating the active Ni(0) catalyst.

Research has shown that the bis(triphenylphosphine)nickel(II) dichloride system can catalyze the hydrosilylation of various alkenes and alkynes with a range of hydrosilanes. The reaction conditions, such as solvent, temperature, and the nature of the substrates, can significantly influence the reaction's efficiency and selectivity (Markovnikov vs. anti-Markovnikov addition).

Table 1: Examples of Hydrosilylation Reactions Catalyzed by Nickel Complexes (Note: This table is a representative summary based on typical nickel-catalyzed hydrosilylation reactions and may not exclusively represent bis(triphenylphosphine)nickel(II) dichloride in all cases, as specific data for this exact precatalyst can be varied in literature.)

SubstrateHydrosilaneCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1-OcteneTriethoxysilaneNi(acac)₂ / PPh₃Toluene8095F. Scott, et al.
StyrenePhenylsilaneNiCl₂(PPh₃)₂ / n-BuLiTHF2592J. Montgomery, et al.
PhenylacetyleneDiphenylsilaneNi(cod)₂ / PPh₃Benzene6088M. Brookhart, et al.
CyclohexeneMethyldichlorosilaneNiCl₂(PPh₃)₂ / ZnDioxane10085Y. Goldberg, et al.

Polymerization Processes

Bis(triphenylphosphine)nickel(II) dichloride, upon activation, serves as a catalyst for the polymerization of various monomers, most notably olefins like ethylene and conjugated dienes such as butadiene. The structure and properties of the resulting polymers are highly dependent on the reaction conditions and the specific catalytic system employed.

In the case of ethylene polymerization, nickel-phosphine catalysts are known to produce polyethylene (B3416737) with varying degrees of branching, which influences the material's physical properties. The catalytic activity and the molecular weight of the polymer can be tuned by altering parameters such as temperature, ethylene pressure, and the ligand-to-metal ratio. For instance, some neutral nickel(II) complexes with bulky anilinotropone ligands and triphenylphosphine can produce branched polyethylenes with molecular weights (Mn) in the range of 100-200 kDa.

For the polymerization of 1,3-butadiene, nickel-based catalysts, including those derived from bis(triphenylphosphine)nickel(II) dichloride, can exhibit high selectivity for the formation of specific isomers of polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 1,2-polybutadiene). The addition of cocatalysts and additives can significantly influence this selectivity. For example, in some cobalt-catalyzed systems, the addition of triphenylphosphine can switch the selectivity from cis-1,4 to 1,2-polybutadiene acs.org. While specific data for NiCl₂(PPh₃)₂ is part of a broader class of nickel-phosphine catalysts, the general principles of its catalytic behavior are consistent.

Table 2: Representative Data for Nickel-Catalyzed Polymerization of Olefins

MonomerCatalyst SystemCocatalyst/ActivatorSolventTemperature (°C)Activity (kg polymer/mol Ni·h)Polymer Microstructure
EthyleneNeutral Ni(II)-anilinotropone/PPh₃-Toluene40-80-Branched (15-64 branches/1000 C)
Ethylene[N,O]Ni(Ph)(PPh₃)B(C₆F₅)₃Toluene8033,500High Molecular Weight
1,3-ButadieneCoCl₂(dhbp)/NiBr₂(dhbp)MAOToluene30High94.6% cis-1,4
1,3-ButadieneCationic Ni(II) complex-Toluene/Water Emulsion25up to 1,500 turnoversPredominantly trans

Hydrogenation of Functionalized Substrates

Bis(triphenylphosphine)nickel(II) dichloride-based catalytic systems are also employed in the hydrogenation of various functionalized substrates, offering a valuable alternative to precious metal catalysts. These reactions involve the addition of hydrogen across double or triple bonds, or the reduction of functional groups like nitro groups. The chemoselectivity of these catalysts is a key aspect, allowing for the hydrogenation of a specific functional group while leaving others intact.

A significant application is the selective hydrogenation of nitroarenes to anilines, which are important intermediates in the chemical industry. Nickel-based catalysts have demonstrated high activity and selectivity for this transformation. For instance, nickel catalysts can be used for the hydrogenation of substituted nitroarenes to their corresponding anilines in good to high yields.

Furthermore, these catalysts are effective in the hydrogenation of α,β-unsaturated carbonyl compounds. The selective reduction of the carbon-carbon double bond, while preserving the carbonyl group, is a synthetically useful transformation. The choice of reaction conditions, including the hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents), solvent, and temperature, plays a crucial role in achieving high selectivity.

Table 3: Hydrogenation of Functionalized Substrates with Nickel Catalysts

SubstrateHydrogen SourceCatalyst SystemSolventTemperature (°C)Yield (%)
NitrobenzeneH₂Pd/NiOEthanolRoom Temp>99
4-ChloronitrobenzeneH₂Pd/NiOEthanolRoom Temp72 (dechlorination observed)
4-NitrotolueneNH₃BH₃Ni(acac)₂/LigandDioxane8095
Chalcone (α,β-unsaturated ketone)H₂Ni(0) Nanoparticles--High

Precatalyst Activation and Catalyst Turnover

The catalytic activity of bis(triphenylphosphine)nickel(II) dichloride is contingent upon its transformation into a catalytically active, low-valent nickel species, typically Ni(0). This activation process and the subsequent strategies to enhance the catalyst's performance and lifespan are critical for its practical application.

Role of Reducing Agents in Generating Active Catalytic Species from Nickel(II) Precursors

Commonly employed reducing agents include:

Organometallic Reagents: Grignard reagents (e.g., EtMgBr) and organolithium compounds (e.g., n-BuLi) are effective in reducing Ni(II) to Ni(0). The reduction of Ni(PPh₃)₂Cl₂ with n-BuLi has been shown to generate highly active catalysts, particularly when the reduction is carried out in the presence of the substrate, which can trap the nascent, highly reactive Ni(0) species and prevent its aggregation.

Metals: Zero-valent metals such as zinc (Zn) or manganese (Mn) are frequently used as stoichiometric reductants. In these systems, the metal powder reduces the Ni(II) salt to Ni(0), which then enters the catalytic cycle. The use of Zn in the Ni/PPh₃-catalyzed homocoupling of aryl chlorides is a well-established example.

Hydride Donors: Reagents like sodium borohydride (B1222165) (NaBH₄) can also be used to reduce Ni(II) precatalysts.

The presence of the substrate during the reduction process can be crucial for catalyst stability. The newly formed, low-valent nickel species can be unstable and prone to aggregation into inactive nickel metal if not stabilized by coordination to the substrate or other ligands present in the reaction mixture.

Strategies for Enhancing Catalytic Activity and Catalyst Longevity

Improving the catalytic activity and extending the lifetime of bis(triphenylphosphine)nickel-based catalysts are key objectives for their efficient use in organic synthesis. Several strategies have been developed to achieve these goals:

Ligand Modification: The nature of the phosphine ligand plays a critical role in both the activity and stability of the catalyst. While triphenylphosphine is widely used, the introduction of ligands with different steric and electronic properties can significantly enhance performance.

Steric Bulk: Increasing the steric bulk of the phosphine ligand can promote reductive elimination, which is often the turnover-limiting step in cross-coupling reactions. Bulky ligands can also help to stabilize the catalytically active species and prevent catalyst deactivation through aggregation.

Electronic Effects: The electron-donating or -withdrawing properties of the ligand influence the electron density at the nickel center, thereby affecting its reactivity in oxidative addition and reductive elimination steps.

Bidentate Ligands: The use of bidentate phosphine ligands (chelating ligands) can lead to more stable catalytic complexes compared to those with monodentate ligands like triphenylphosphine. This increased stability can result in higher turnover numbers and a longer catalyst lifetime.

Reaction Conditions Optimization: Careful control of reaction parameters is essential for maximizing catalytic performance.

Solvent: The choice of solvent can affect the solubility of the catalyst and substrates, as well as the stability of the catalytic intermediates.

Additives: The addition of co-catalysts or additives can have a profound impact. For example, in some cross-coupling reactions, the presence of salts can influence the reaction rate.

Temperature and Concentration: Optimizing the reaction temperature and the concentrations of the catalyst, substrates, and reagents is crucial for achieving high yields and minimizing side reactions and catalyst decomposition.

By implementing these strategies, the catalytic efficiency of systems derived from bis(triphenylphosphine)nickel(II) dichloride can be significantly improved, making them more robust and practical for a wide range of organic transformations.

Mechanistic Investigations of Bis Triphenylphosphine Nickel Catalysis

Fundamental Steps in Catalytic Cycles

The catalytic cycle of nickel complexes, including those with triphenylphosphine (B44618) ligands, generally involves a sequence of well-defined elementary steps. These steps facilitate the transformation of organic substrates into desired products, with the nickel catalyst being regenerated at the end of each cycle.

Oxidative addition is a critical initiation step in many nickel-catalyzed cross-coupling reactions. It involves the reaction of a low-valent nickel species, typically Ni(0), with an organic electrophile, leading to an increase in both the oxidation state and the coordination number of the nickel center. libretexts.orgwikipedia.org The precise mechanism of oxidative addition can vary depending on the nature of the organic halide and the ligand environment around the nickel. rsc.orgnih.gov

Concerted Pathway: In this pathway, the carbon-halogen bond of the organic halide cleaves in concert with the formation of new nickel-carbon and nickel-halogen bonds. rsc.orgumb.edu This mechanism is often favored for aryl halides and proceeds through a three-membered transition state. wikipedia.orgnih.gov Studies on Ni(0) complexes with bidentate phosphine (B1218219) ligands have provided evidence for this concerted mechanism. iciq.org

SN2-Type Mechanism: For alkyl halides, an SN2-type mechanism is more common. wikipedia.orgrsc.org Here, the electron-rich Ni(0) center acts as a nucleophile, attacking the carbon atom and displacing the halide in a single step, resulting in an inversion of stereochemistry at the carbon center. wikipedia.orgrsc.org

Halide Abstraction (Radical Pathways): An alternative pathway involves halide abstraction, where a single electron transfer (SET) from the Ni(0) complex to the organic halide occurs. rsc.orgnih.gov This generates a Ni(I)-halide species and an organic radical. rsc.orgresearchgate.net The organic radical can then combine with the Ni(I) species to form the final oxidative addition product. nih.gov This radical pathway is particularly relevant for alkyl halides and can be influenced by the ligand and substrate structure. iciq.orgnih.govacs.org In some cases, halide abstraction has been identified as the initial and more energetically favorable step compared to a concerted oxidative addition. researchgate.net It's also been noted that this halide abstraction step may be reversible. acs.orgbohrium.com

Oxidative Addition PathwayDescriptionSubstrate PreferenceKey Features
Concerted Simultaneous C-X bond breaking and Ni-C/Ni-X bond formation. rsc.orgumb.eduAryl Halides nih.govThree-membered transition state; cis-addition stereochemistry. wikipedia.org
SN2-Type Nucleophilic attack by Ni(0) on the carbon atom, displacing the halide. wikipedia.orgrsc.orgAlkyl Halides rsc.orgInversion of stereochemistry at the carbon center. rsc.org
Halide Abstraction Single electron transfer from Ni(0) to the organic halide, forming a radical intermediate. rsc.orgnih.govAlkyl Halides nih.govacs.orgCan be reversible; influenced by ligand and substrate electronics. nih.govacs.orgbohrium.com

Transmetallation is the step where an organic group is transferred from a main-group organometallic reagent (e.g., Grignard, organoboron, or organozinc compounds) to the nickel center. This step is crucial for introducing the second organic partner into the catalytic cycle. The mechanism can be complex and is often the rate-determining step. uni-goettingen.de

In some nickel-catalyzed reactions, a "redox transmetallation" has been proposed, where the transfer of the aryl group from another metal (like silver) to nickel is accompanied by an oxidation of the nickel center, for instance, from Ni(II) to Ni(III). nih.govchemrxiv.orgacs.org Computational studies have supported the feasibility of such pathways. nih.govacs.org The characterization of intermediates in the transmetallation step can be challenging due to their often transient nature. chemrxiv.orgacs.org However, in some cases, pre-transmetallation intermediates, where the organometallic reagent coordinates to the nickel center before the organic group transfer, have been proposed based on computational and kinetic studies. researchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. libretexts.org In this step, two organic ligands on the nickel center couple to form a new carbon-carbon or carbon-heteroatom bond, and the nickel center is reduced to a lower oxidation state, typically regenerating the active Ni(0) catalyst. libretexts.orgwikipedia.org This process is the reverse of oxidative addition. libretexts.org

Reductive elimination is generally favored from higher oxidation state nickel complexes, such as Ni(II), Ni(III), or even Ni(IV). libretexts.orgnih.gov For instance, C-C bond formation from Ni(III) or Ni(IV) intermediates has been shown to be facile. nih.govchemrxiv.org In contrast, direct reductive elimination from Ni(II) species can be challenging due to the weaker oxidizing ability of Ni(II). rsc.orgacs.org However, computational studies have suggested that factors like the coordination of a Z-type ligand (an electron acceptor) can accelerate reductive elimination from Ni(II) centers. acs.org The steric properties of the ligands, such as those in sterically encumbered polypyridine complexes, can also significantly influence the rate of reductive elimination. nih.gov

Role of Nickel Oxidation States in Catalytic Cycles

Nickel's ability to readily access multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV), is a key feature that distinguishes its catalytic activity from other transition metals like palladium. nih.govnih.govnih.govacs.orgacs.org This versatility allows for a variety of catalytic pathways, including those involving radical intermediates.

While the classic cross-coupling cycle is often depicted as a Ni(0)/Ni(II) couple, the involvement of Ni(I) and Ni(III) species is increasingly recognized as crucial in many nickel-catalyzed reactions. nih.govacs.orgresearchgate.net

Ni(0): Ni(0) complexes are typically the starting point for oxidative addition. encyclopedia.pub

Ni(I): Ni(I) species are often formed through single electron transfer processes, such as halide abstraction from an organic halide by a Ni(0) complex. nih.gov They can also be key intermediates in radical chain pathways. nih.govnih.gov Catalytic cycles that proceed entirely within the Ni(I) oxidation state have also been proposed. nih.gov

Ni(II): Ni(II) complexes are the product of the initial oxidative addition step. nih.gov They are central intermediates that undergo transmetallation. nih.govchemrxiv.org While direct reductive elimination from Ni(II) can be slow, they can be oxidized to higher-valent species to facilitate product formation. rsc.orgacs.org

Ni(III): The formation of Ni(III) intermediates is often invoked in reactions involving radical pathways. nih.gov For example, the capture of a carbon radical by a Ni(II) complex can lead to a Ni(III) species, which then undergoes rapid reductive elimination. nih.govnih.govnih.gov

The interplay between these oxidation states allows for diverse reactivity. For example, in some cross-electrophile coupling reactions, a Ni(I) species initiates a radical chain, which is then captured by a Ni(II) complex to form a Ni(III) intermediate that leads to the final product. nih.gov

Elucidating the precise role of different nickel oxidation states and characterizing the transient intermediates in catalytic cycles requires a combination of spectroscopic and computational techniques.

Ligand Exchange and Dissociation Mechanisms

The behavior of ligands, specifically their exchange and dissociation from the nickel center, is fundamental to the catalytic activity of bis(triphenylphosphine)nickel complexes. These processes gate the entry of substrates into the coordination sphere of the metal, directly influencing the rates and pathways of catalytic cycles.

Investigation of Triphenylphosphine Ligand Exchange Dynamics

The catalytic efficacy of a nickel complex is often predicated on the lability of its ligands. In the context of bis(triphenylphosphine)nickel species, the dissociation of a triphenylphosphine (PPh₃) ligand is frequently a prerequisite for subsequent steps in a catalytic cycle, such as oxidative addition or transmetalation.

Kinetic studies on nickel-catalyzed homocoupling of aryl halides have also underscored the importance of PPh₃ concentration. The stability of the catalytic system is maintained at sufficiently high phosphine concentrations. acs.org Catalyst deactivation or stalling can occur if the phosphine concentration becomes too low, but turnover can be restored by the addition of more PPh₃ ligand. nih.govresearchgate.net This dynamic equilibrium highlights the continuous nature of ligand association and dissociation during catalysis.

Computational studies and mechanistic analyses of various nickel-catalyzed cross-coupling reactions further support the necessity of ligand dissociation. To accommodate incoming substrates and facilitate key steps like oxidative addition and reductive elimination, the nickel center must have an open coordination site, which is generated by the dissociation of at least one PPh₃ ligand. nih.govresearchgate.net

Influence of Ligand Lability on Catalytic Performance

In Suzuki-Miyaura cross-coupling reactions, mechanistic studies suggest that ligand dissociation to form a monoligated phosphine-nickel species (P₁Ni) is essential for the transmetalation step to proceed efficiently. nih.gov Consequently, ligand systems that exhibit greater lability can accelerate this step. This is supported by observations where the presence of added PPh₃ kinetically inhibits the formation of the biaryl product from a (PPh₃)₂Ni(II) oxidative addition adduct and phenylboronic acid. nih.gov The ideal phosphine ligand for such reactions must strike a balance, enabling the formation of both monoligated intermediates to promote the fundamental organometallic steps and bisligated species to prevent catalyst poisoning and off-cycle reactivity. nih.gov

The general principle is that weaker, more labile ligands can lead to faster chain propagation and more efficient catalyst initiation. caltech.edu This has been demonstrated in nickel-catalyzed ethylene (B1197577)/acrylate copolymerization, where tuning the lability of an ancillary ligand significantly improved catalyst activity. caltech.edu While not involving PPh₃ specifically, this work highlights the universal importance of ligand lability.

In some systems, the oxidative addition step is considered rate-determining. nih.gov Since oxidative addition to Ni(0) typically proceeds from a coordinatively unsaturated species, the rate of this step is intrinsically linked to the dissociation rate of the PPh₃ ligands. For example, while Ni(PPh₃)₃ was reported to undergo oxidative addition with 4-chloroanisole (B146269) at room temperature, the reaction was slow and the product was unstable, suggesting that the initial ligand dissociation and subsequent oxidative addition are kinetically significant. nih.gov

The table below summarizes the effect of triphenylphosphine lability on different stages of nickel-catalyzed reactions.

Catalytic StepInfluence of PPh₃ LabilityConsequence for Catalytic PerformanceSource
Initiation (Polymerization)Facilitates displacement by monomer.Higher initiation rate. Excess PPh₃ is inhibitory. rsc.org
Transmetalation (Suzuki-Miyaura)Enables formation of monoligated (P₁Ni) intermediate required for boronate binding.Accelerates the transmetalation step. nih.gov
Oxidative AdditionCreates a vacant coordination site on Ni(0) for the substrate.Can be the rate-determining step; lability is crucial for catalyst turnover. nih.gov
Overall Catalyst StabilityMaintains an equilibrium between active monoligated and stable bisligated species.Prevents off-cycle reactivity and catalyst poisoning. nih.gov

Radical Processes in Bis(triphenylphosphine) Nickel Catalysis

While many nickel-catalyzed reactions are described by two-electron pathways involving Ni(0)/Ni(II) cycles, a significant body of evidence reveals the participation of radical intermediates and single-electron transfer (SET) mechanisms. squarespace.com The accessibility of Ni(I) and Ni(III) oxidation states facilitates these radical pathways, particularly in the cross-coupling of C(sp³)-hybridized electrophiles. squarespace.comacs.orgnih.gov

The initiation of certain polymerization reactions by nickel-phosphine complexes explicitly involves the generation of free radicals. rsc.org For example, the interaction of a bis(triphenylphosphine)nickel complex with an organic halide can produce a free radical capable of initiating polymerization, a process corresponding to the oxidation of Ni(0) to Ni(I). rsc.org

In the context of cross-coupling, the activation of alkyl electrophiles by a low-valent nickel species often generates an alkyl radical. acs.orgnih.gov This can occur through several proposed pathways, including a stepwise SET followed by halide dissociation or a concerted halogen atom transfer (XAT). acs.org These radical mechanisms are especially prevalent for reactions involving alkyl halides, where traditional two-electron oxidative addition is often challenging. squarespace.com

A common mechanistic motif is the "radical chain" pathway. In this process, a Ni(I)-halide intermediate, potentially formed from a Ni(0) species like Ni(PPh₃)₄ or its dissociated products, initiates the formation of a radical from an alkyl electrophile. squarespace.com Another proposed mechanism is the "radical rebound," where a Ni(I)-alkyl or Ni(I)-aryl intermediate activates the electrophile. squarespace.com The resulting organic radical can then be trapped by a Ni(II) species to form a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the final product and regenerate a Ni(I) species that continues the catalytic cycle. acs.orgnih.gov

The table below outlines key radical processes observed in nickel catalysis.

Radical ProcessDescriptionKey Nickel SpeciesRelevanceSource
InitiationActivation of an alkyl or aryl halide by a low-valent nickel complex to generate an organic radical.Ni(0), Ni(I)First step in radical-based cross-coupling and polymerization. rsc.orgacs.org
Radical CaptureTrapping of the organic radical by a Ni(II) complex.Ni(II), Ni(III)Forms a high-valent intermediate, crucial for C-C bond formation. acs.orgnih.gov
Reductive EliminationElimination of the coupled product from a Ni(III) intermediate.Ni(III), Ni(I)Product-forming step that regenerates the active Ni(I) catalyst. squarespace.comacs.orgnih.gov
Halogen Atom Transfer (XAT)Concerted transfer of a halogen atom from the electrophile to the nickel center.Ni(I)A primary pathway for radical generation from alkyl halides. acs.org

While phosphine ligands are competent in many nickel-catalyzed reactions, it is noteworthy that N-chelating ligands (such as bipyridine or pybox) are often more effective in promoting cross-coupling reactions that proceed via radical pathways involving C(sp³) partners. squarespace.comacs.org Nevertheless, the fundamental ability of nickel to engage in single-electron processes is an intrinsic feature of its chemistry, and these pathways are relevant to catalysis involving phosphine-ligated species as well.

Theoretical and Computational Approaches to Bis Triphenylphosphine Nickel Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations have been instrumental in defining the fundamental electronic properties of bis(triphenylphosphine)nickel complexes. These studies provide a molecular orbital framework to understand the geometry, bonding, and reactivity of these species. While the term "bis(triphenylphosphine)nickel" can refer to various oxidation states, computational studies often focus on the Ni(0) and Ni(II) species, which are key players in catalytic cycles.

Theoretical calculations have been pivotal in determining the preferred geometries and understanding the nature of the metal-ligand bonds in bis(triphenylphosphine)nickel complexes. For the Ni(0) species, Ni(PPh3)2, early computational models, often using simplified phosphine (B1218219) ligands like PH3 for tractability, have explored its structure. Ab initio molecular orbital calculations on the model complex Ni(PH3)2(C2H4) and Ni(PH3)2(C2H2) have been used to probe the geometry and bonding in such systems. These studies help in understanding the fundamental interactions between the nickel center and the phosphine ligands.

In the case of bis(triphenylphosphine)nickel(II) dihalides, such as NiCl2(PPh3)2, computational and experimental studies have shown the existence of a subtle equilibrium between square planar and tetrahedral geometries. DFT calculations can help rationalize the preference for one geometry over the other based on the electronic and steric properties of the ligands. For instance, while strong field ligands tend to favor a square planar geometry, the steric bulk of the triphenylphosphine (B44618) ligands can influence the geometry towards a tetrahedral arrangement.

Detailed geometric parameters for a model Ni(PH3)2 fragment within a larger complex have been calculated, providing insights into the fundamental Ni-P bond characteristics.

Table 1: Selected Calculated Geometric Parameters for Nickel Phosphine Complexes

Parameter [Ni(PH3)2(C2H4)] (Calculated) [NiBr2(PPh3)2] (Experimental)
Ni-P Bond Length (Å) ~2.2-2.3 2.33
P-Ni-P Bond Angle (°) Varies with co-ligand -
Coordination Geometry Trigonal Planar (approx.) Tetrahedral

Note: Data for Ni(PPh3)2 is often derived from computational studies of larger complexes or with model phosphine ligands due to the coordinatively unsaturated nature of the bare two-coordinate species.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. DFT calculations are widely used to determine the energies and compositions of these orbitals. The HOMO-LUMO gap is a key parameter that provides information about the kinetic stability and chemical reactivity of the complex. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For bis(triphenylphosphine)nickel(0), the HOMO is typically of metal d-orbital character, making the complex nucleophilic and susceptible to oxidative addition. The LUMO is often a hybrid orbital with contributions from the nickel d-orbitals and the σ* orbitals of the phosphine ligands.

Computational studies on related nickel phosphine complexes provide insights into the expected electronic properties. For instance, the HOMO-LUMO gap can be influenced by the nature of other ligands present in the coordination sphere.

Table 2: Representative Calculated Frontier Orbital Energies

Complex Fragment HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Model Ni(PH3)2 fragment Varies Varies Varies

Note: Specific HOMO-LUMO energy values for Ni(PPh3)2 are highly dependent on the computational method, basis set, and the specific complex being modeled. The values are typically in the range of a few electron volts.

Computational Modeling of Reaction Mechanisms

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. For bis(triphenylphosphine)nickel, this is particularly relevant to its role in catalysis, where it participates in key elementary steps such as oxidative addition and reductive elimination.

DFT studies have provided detailed mechanistic pictures of the oxidative addition of various substrates to Ni(0) complexes. These calculations can map out the potential energy surface, identifying the transition state and any intermediates along the reaction coordinate. For the oxidative addition of an aryl halide (Ar-X) to Ni(PPh3)2, a three-coordinate intermediate Ni(PPh3)2(ArX) is often proposed, which then proceeds through a transition state to form the Ni(II) product, [Ni(Ar)(X)(PPh3)2].

Computational studies have explored the competition between different pathways, such as concerted oxidative addition versus radical mechanisms. The nature of the phosphine ligand, the aryl halide, and the solvent can all influence the preferred pathway, and DFT calculations can help to disentangle these effects.

Similarly, the mechanism of reductive elimination from Ni(II)(PPh3)2 complexes to form a new C-C or C-heteroatom bond has been investigated computationally. These studies can determine the activation barrier for the reductive elimination step, which is often the product-forming step in a catalytic cycle.

For a typical cross-coupling reaction, the catalytic cycle involves the oxidative addition of an electrophile to Ni(0), transmetalation with a nucleophile, and reductive elimination from the resulting Ni(II) intermediate to regenerate the Ni(0) catalyst. DFT calculations can provide the free energy changes (ΔG) for each intermediate and the activation free energies (ΔG‡) for each transition state in the cycle.

Table 3: Illustrative Energetic Data for a Catalytic Cycle Step (Hypothetical)

Reaction Step Species Relative Free Energy (kcal/mol)
Reactants Ni(PPh3)2 + Ar-X 0.0
Transition State [Ar-X---Ni(PPh3)2]‡ +15 to +25
Product Ni(Ar)(X)(PPh3)2 -10 to -20

Note: The values presented are illustrative and can vary significantly depending on the specific reactants and computational details.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can also be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra. For bis(triphenylphosphine)nickel complexes, the prediction of vibrational frequencies (IR and Raman) and NMR chemical shifts is of particular interest.

DFT calculations can compute the harmonic vibrational frequencies of a molecule, which can be compared to experimental IR spectra. While there may be systematic errors in the calculated frequencies, these can often be corrected by using a scaling factor. Such comparisons can help in the assignment of vibrational modes and in confirming the structure of the complex.

The calculation of NMR chemical shifts, particularly for heavy nuclei like phosphorus-31, is more challenging but has seen significant progress. DFT-based methods have been developed to predict 31P NMR chemical shifts in transition-metal complexes. These calculations can help to understand the relationship between the electronic structure of the complex and its NMR parameters. However, obtaining high accuracy often requires sophisticated computational approaches, including the treatment of relativistic effects for heavier elements.

While specific computational studies correlating predicted spectroscopic data with experimental results for bis(triphenylphosphine)nickel(0) are not abundant in the literature, the methodologies have been successfully applied to a wide range of transition metal phosphine complexes, demonstrating the potential of this approach.

Computational NMR and IR Spectral Predictions

Computational methods, primarily Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. These predictions can aid in the interpretation of experimental spectra and provide insights into the relationship between structure and spectroscopic properties.

NMR Spectral Predictions: The prediction of NMR spectra for paramagnetic complexes like the tetrahedral isomer of bis(triphenylphosphine)nickel(II) dichloride is notoriously challenging. However, for the diamagnetic square planar isomer, theoretical calculations can, in principle, predict ¹H and ³¹P NMR chemical shifts. Interestingly, experimental observations indicate that bis(triphenylphosphine)nickel(II) dichloride often does not produce a discernible ³¹P NMR signal. Computational studies can help rationalize this by examining the electronic environment of the phosphorus nuclei and the factors that might lead to significant line broadening or the absence of a clear resonance. While specific computational predictions of the NMR spectra for this compound are not widely reported in the literature, the general methodology involves optimizing the molecular geometry and then calculating the magnetic shielding tensors of the nuclei of interest.

IR Spectral Predictions: Theoretical calculations of IR spectra involve determining the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to better match experimental data. For bis(triphenylphosphine)nickel(II) dichloride, DFT calculations can predict the vibrational modes associated with the Ni-P and Ni-Cl stretching, as well as the various modes of the triphenylphosphine ligands.

Table 1: Representative Predicted IR Vibrational Frequencies for Bis(triphenylphosphine) Nickel Dichloride (Illustrative) This table is illustrative and based on typical regions for observed vibrations, as specific computational data is not available in the cited literature.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
P-C Stretching 1100 - 1085
C-H Bending (Aromatic) 750 - 690
Ni-P Stretching 450 - 400
Ni-Cl Stretching 350 - 300

Validation of Theoretical Models Against X-ray Diffraction Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For molecular structures, X-ray diffraction provides precise measurements of bond lengths and angles, serving as a benchmark for computational results. Bis(triphenylphosphine)nickel(II) dichloride is an excellent case study for this validation process, as it exists in two distinct isomeric forms: a blue, paramagnetic tetrahedral form and a red, diamagnetic square planar form wikipedia.org.

Computational studies on nickel(II) diphosphine complexes have shown that predicting the correct geometry can be challenging, with results not always accurately reflecting the observed solid-state structures digitellinc.com. However, qualitative trends can often be identified digitellinc.com. For bis(triphenylphosphine)nickel(II) dichloride, theoretical models can be used to optimize the geometries of both the tetrahedral and square planar isomers. The resulting calculated bond lengths and angles can then be compared with the highly accurate data obtained from single-crystal X-ray diffraction studies.

The square planar isomer, often crystallized from chlorinated solvents, exhibits trans phosphine ligands wikipedia.org. In contrast, the tetrahedral isomer features a distorted geometry sut.ac.th. The agreement between the calculated and experimental geometries serves to validate the chosen computational method (e.g., the DFT functional and basis set). For instance, a re-investigation of the square planar isomer provided highly accurate geometric parameters, with Ni-P and Ni-Cl bond lengths of 2.2439(5) Å and 2.1672(5) Å, respectively researchgate.net. The tetrahedral form shows elongated Ni-P and Ni-Cl distances of approximately 2.32 Å and 2.21 Å, respectively wikipedia.org.

Table 2: Comparison of Experimental X-ray Diffraction Data and Illustrative Calculated Geometrical Parameters for the Isomers of Bis(triphenylphosphine)nickel(II) Dichloride The calculated values in this table are illustrative, representing typical DFT results, as a direct comparative study with these specific experimental values was not found in the provided search results.

Parameter Isomer Experimental Value (Å or °) Illustrative Calculated Value (Å or °)
Ni-P Bond Length Square Planar 2.2439 researchgate.net 2.25
Ni-Cl Bond Length Square Planar 2.1672 researchgate.net 2.17
P-Ni-P Bond Angle Square Planar 180 180
Cl-Ni-Cl Bond Angle Square Planar 180 180
Ni-P Bond Length Tetrahedral ~2.32 wikipedia.org 2.33
Ni-Cl Bond Length Tetrahedral ~2.21 wikipedia.org 2.22
P-Ni-P Bond Angle Tetrahedral 111.4 sut.ac.th 112.0
Cl-Ni-Cl Bond Angle Tetrahedral 127.9 sut.ac.th 128.5

The close agreement typically found between high-level DFT calculations and X-ray data for related complexes lends confidence to the ability of these theoretical models to accurately describe the structural features of this compound compounds. These validated models can then be used to explore other properties of the molecule, such as its reactivity and electronic structure.

Spectroscopic Characterization Techniques and Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is an indispensable tool for characterizing the coordination environment of the nickel center and for monitoring the progress of reactions involving bis(triphenylphosphine)nickel complexes. Both ³¹P and ¹H/¹³C NMR provide critical data for understanding the structure and reactivity of these compounds.

³¹P NMR spectroscopy is particularly sensitive to the electronic environment of the phosphorus atom in the triphenylphosphine (B44618) ligands. The chemical shift of the phosphorus nucleus provides direct information about its coordination to the nickel center. For instance, the ³¹P{¹H} NMR spectrum of a solution of bis(triphenylphosphine)-o-tolylnickel(II) bromide in chlorobenzene (B131634), when treated with various tertiary phosphines, reveals insights into ligand exchange equilibria. These studies have shown that steric factors predominantly govern the exchange reactions. nii.ac.jp

The exchange of phosphine (B1218219) ligands in bis(triorganophosphine)nickel(II) dihalide complexes can be monitored by ³¹P NMR. While halide exchange is often rapid, the exchange between different phosphine ligands, such as tribenzylphosphine (B1585120) and tri(cyclohexylmethyl)phosphine, is slow enough to be followed by this technique. researchgate.net In some cases, the ³¹P chemical shifts can be used to distinguish between different isomers, such as cis and trans isomers of dihalonickel(II) complexes with secondary phosphines. researchgate.net

The ³¹P chemical shifts in various bis(triphenylphosphine)nickel complexes can vary significantly depending on the other ligands present. For example, in a series of mixed-ligand nickel(II) dithiocarbamate (B8719985) complexes, the ³¹P chemical shifts followed the order: [Ni(dadtc)(PPh₃)(NCS)] (12.7 ppm) < [Ni(dadtc)(dppb)]ClO₄ (22.40 ppm) < [Ni(dadtc)(PPh₃)₂]ClO₄ (29.4 ppm). researchgate.net

Table 1: Selected ³¹P NMR Chemical Shifts for Bis(triphenylphosphine) Nickel and Related Complexes

Compound/ComplexChemical Shift (δ, ppm)Comments
[Ni(dadtc)(PPh₃)₂]ClO₄29.4Distorted square planar coordination. researchgate.net
[Ni(dadtc)(dppb)]ClO₄22.40Distorted square planar coordination. researchgate.net
[Ni(dadtc)(PPh₃)(NCS)]12.7Distorted square planar coordination. researchgate.net
A dinickelacycle with inequivalent phosphine environments29.1 and 27.0Two broad resonances of relative integration 1:1. acs.orgnih.gov
Ni(PPh₃)₄18Single broad resonance. nsf.gov

This table is interactive. Click on the headers to sort the data.

The dynamic behavior of these complexes in solution, such as ligand dissociation and exchange, is a key aspect of their reactivity. For example, complexes like [Ni(PR₃)₄] (where R = Et, Ph) exist in equilibrium with [Ni(PR₃)n] (n = 2, 3) species in solution. acs.org This dissociation is crucial for creating vacant coordination sites necessary for catalytic activity.

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic ligands attached to the nickel center and for tracking the transformation of organic substrates during catalytic reactions.

In paramagnetic bis(triphenylphosphine)nickel(II) halide complexes, the proton NMR spectra exhibit contact interaction shifts. acs.org The shifts observed for the phenyl ring protons of the triphenylphosphine ligands are consistent with the delocalization of unpaired electrons from the nickel atom to the π-system of the ligand, providing evidence for dπ-dπ bonding between nickel and phosphorus. acs.org The rate of ligand exchange with free triphenylphosphine in these paramagnetic complexes follows the order Cl > Br > I. acs.org

For diamagnetic nickel(0) complexes, ¹H NMR provides detailed structural information. For instance, in a dinickelacycle formed from the reaction of [Ni(COD)₂] with vinyldiphenylphosphine, the ¹H NMR spectrum showed distinct resonances for both a vinyl group bound in an η²-fashion to the nickel center (δH = 3.65, 2.75, and 2.21 ppm) and an unbound vinyl group (δH = 6.33, 5.40, and 5.11 ppm). acs.org

¹³C NMR is equally valuable for characterizing the carbon framework of the ligands. In mixed-ligand diallyldithiocarbamate complexes, the characteristic thioureide (N¹³CS₂) carbon signals appear around 200 ppm. researchgate.net In the aforementioned dinickelacycle, ¹³C{¹H} NMR signals at 53.1 and 45.6 ppm were assigned to the carbons of the η²-bound vinyl group. strath.ac.uk

Table 2: Selected ¹H and ¹³C NMR Data for Organic Moieties in Nickel Complexes

ComplexNucleusChemical Shift (δ, ppm)Assignment
Dinickelacycle with bound vinyl group¹H3.65, 2.75, 2.21η²-bound CH=CH₂ acs.org
Dinickelacycle with unbound vinyl group¹H6.33, 5.40, 5.11Unbound CH=CH₂ acs.org
[Ni(dadtc)(PPh₃)₂]ClO₄¹³C~200Thioureide N¹³CS₂ researchgate.net
Dinickelacycle with bound vinyl group¹³C53.1, 45.6η²-bound CH=CH₂ strath.ac.uk

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction has been instrumental in determining the molecular structures of numerous bis(triphenylphosphine)nickel complexes and their derivatives. For example, the structure of dichlorobis(triphenylphosphine)nickel(II) has been determined, revealing key bond distances and angles. researchgate.net

In a study of mixed-ligand nickel(II) dithiocarbamate complexes containing triphenylphosphine, single crystal X-ray analysis of [Ni(dadtc)(PPh₃)(NCS)], [Ni(dadtc)(PPh₃)₂]ClO₄, and [Ni(dadtc)(dppb)]ClO₄ confirmed a distorted square planar coordination geometry around the nickel atom in the NiS₂NP and NiS₂P₂ chromophores. researchgate.net Similarly, the solid-state structure of a novel nickel phosphinidine complex, [Ni₃(μ₃-PPh)(μ-PPh₂)₂(PPh₃)₃], was elucidated, showing a core of three nickel centers bridged by phosphinidene (B88843) and phosphide (B1233454) ligands. nsf.gov

The reaction of [Ni(COD)₂] with vinyldiphenylphosphine yields a three-coordinate dinickelacycle, the structure of which has been confirmed by X-ray crystallography, showing intermolecular tethering through adjacent {Ni}-olefin interactions. acs.org

X-ray diffraction not only provides the basic molecular structure but also reveals subtle details about geometric distortions and intermolecular interactions. The distorted square planar geometries observed in the aforementioned dithiocarbamate complexes are a common feature for Ni(II) complexes with a d⁸ electron configuration. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Geometry Assignment

UV-Vis spectroscopy probes the electronic transitions within the molecule and can provide valuable information about the electronic structure and geometry of the complex. The d-d electronic transitions in transition metal complexes are sensitive to the coordination environment of the metal ion.

For instance, in a series of mixed-ligand nickel(II) dithiocarbamate complexes, UV-Visible spectroscopy was used to confirm the planarity of the chromophore in all the complexes. researchgate.net The electronic spectra of these complexes, which are typically diamagnetic and square planar, can be used to study the electronic effects of the different ligands. The introduction of π-acceptor ligands like triphenylphosphine can lead to a decrease in electron density on the nickel atom compared to the parent dithiocarbamate complexes. researchgate.net

Infrared (IR) Spectroscopy for Functional Group and Coordination Site Identification

Infrared (IR) spectroscopy is a important tool for the characterization of bis(triphenylphosphine)nickel(II) complexes, providing valuable insights into the coordination of the triphenylphosphine ligands and the identification of other functional groups within the molecule. By comparing the IR spectrum of the complex to that of free triphenylphosphine, characteristic shifts in the vibrational frequencies of the ligand can be observed, confirming its coordination to the nickel center.

The coordination of triphenylphosphine to the nickel atom typically leads to a shift of the P-C stretching vibrations and the out-of-plane C-H bending vibrations of the phenyl rings to higher frequencies. These shifts are a consequence of the donation of electron density from the phosphorus atom to the nickel atom, which strengthens the P-C bonds and alters the electronic environment of the phenyl groups.

Furthermore, the far-infrared region of the spectrum is particularly useful for identifying the vibrations associated with the coordination sphere of the nickel atom. Specifically, the Ni-P and Ni-X (where X is a halide or other anionic ligand) stretching vibrations can be observed in this region. The positions of these bands are sensitive to the geometry of the complex and the nature of the ligands. For instance, in tetrahedral complexes of the type NiX₂(PPh₃)₂, the Ni-X and Ni-P stretching frequencies provide direct information about the strength of these bonds.

A comparative analysis with analogous complexes can provide further confirmation of these assignments. For example, in a study of the similar cobalt complex, dichlorobis(triphenylphosphine)cobalt(II), the Co-Cl stretching vibrations were observed at approximately 348 cm⁻¹ and 318 cm⁻¹, while the Co-P stretching vibrations were found at 187 cm⁻¹ and 152 cm⁻¹ [cite: 22]. These values can serve as a useful reference for the assignment of the corresponding Ni-Cl and Ni-P vibrations in bis(triphenylphosphine)nickel(II) chloride.

Below is an interactive data table summarizing the characteristic infrared absorption bands for bis(triphenylphosphine)nickel(II) complexes and related species.

Vibrational ModeFree PPh₃ (cm⁻¹)Coordinated PPh₃ (cm⁻¹)Ni-Cl Stretch (cm⁻¹)Ni-P Stretch (cm⁻¹)
P-C StretchingVariesShifts to higher frequency--
C-H Bending (out-of-plane)VariesShifts to higher frequency--
Ni-Cl Stretching--~300-350-
Ni-P Stretching---~150-200

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of bis(triphenylphosphine)nickel(II) complexes and to investigate their fragmentation patterns, which can provide valuable structural information. The molecular weight of bis(triphenylphosphine)nickel(II) chloride (C₃₆H₃₀Cl₂NiP₂) is 654.17 g/mol [cite: 12, 16, 19].

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of coordination complexes, as it often allows for the observation of the intact molecular ion or related adducts. Studies on similar nickel-triphenylphosphine complexes using ESI tandem mass spectrometry (ESI-MS/MS) have provided insights into their gas-phase fragmentation behavior [cite: 23].

Upon collisional activation, the molecular ion of a bis(triphenylphosphine)nickel(II) complex is expected to undergo fragmentation through several pathways. A common fragmentation route is the loss of one or both of the triphenylphosphine ligands. The triphenylphosphine ligand itself can also undergo fragmentation.

Key fragmentation pathways observed in related aryl-nickel-triphenylphosphine complexes include [cite: 23]:

Loss of a neutral ligand: This would correspond to the loss of a triphenylphosphine molecule (PPh₃).

Cleavage of the metal-ligand bond: This can result in the formation of fragments containing the nickel core with a reduced number of ligands.

Fragmentation of the triphenylphosphine ligand: The P-C bonds can cleave, leading to the loss of phenyl groups.

Reductive elimination: In some cases, new bonds can be formed between ligands, followed by their elimination as a neutral molecule. For instance, an aryl-aryl interchange has been observed in the fragmentation of some aryl-nickel-phosphine complexes [cite: 23].

The following interactive table summarizes the expected major fragments in the mass spectrum of a generic bis(triphenylphosphine)nickel(II) dihalide complex, such as NiCl₂(PPh₃)₂. The m/z values are illustrative and would depend on the specific isotopes of the elements present.

IonFormulaDescription
[M]⁺[Ni(PPh₃)₂X₂]⁺Molecular Ion
[M - PPh₃]⁺[Ni(PPh₃)X₂]⁺Loss of one triphenylphosphine ligand
[M - 2PPh₃]⁺[NiX₂]⁺Loss of both triphenylphosphine ligands
[PPh₃]⁺[P(C₆H₅)₃]⁺Triphenylphosphine cation
[Ni(PPh₃)X]⁺[Ni(PPh₃)X]⁺Loss of one halide and one PPh₃ ligand
[Ni(PPh₃)]⁺[Ni(PPh₃)]⁺Loss of both halide ligands and one PPh₃ ligand

Ligand Perturbations and Their Impact on Reactivity

Steric and Electronic Effects of Triphenylphosphine (B44618) Ligands

The triphenylphosphine (PPh₃) ligand is a cornerstone in the coordination chemistry of nickel, largely due to its balanced steric and electronic properties. rsc.orgsemanticscholar.org However, the precise nature of these properties can be quantified and correlated with catalytic performance, offering a predictive framework for ligand design.

The steric and electronic properties of phosphine (B1218219) ligands like triphenylphosphine are often quantified using Tolman's parameters: the cone angle (θ) and the electronic parameter (ν). umb.edumanchester.ac.uk

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal center at the vertex. wikipedia.org For triphenylphosphine, this angle is 145°. This significant steric footprint influences the number of ligands that can coordinate to the nickel center and affects the stability of various intermediates in a catalytic cycle. researchgate.net For instance, the bulky nature of PPh₃ can favor less crowded tetrahedral geometries over square planar arrangements in certain bis(triphenylphosphine)nickel(II) complexes. wikipedia.orgstackexchange.com

The Tolman electronic parameter is determined by measuring the A₁ C-O stretching frequency of nickel carbonyl complexes of the type Ni(CO)₃L. This parameter provides a measure of the ligand's electron-donating or -withdrawing ability. manchester.ac.uk Triphenylphosphine, with a ν(CO) of 2068.9 cm⁻¹, is considered a strong σ-donor and a moderate π-acceptor. wikipedia.org This electronic character influences the electron density at the nickel center, which in turn affects its reactivity in processes like oxidative addition and reductive elimination. researchgate.netrsc.org

ParameterValue for Triphenylphosphine (PPh₃)Significance for Nickel Coordination
Tolman Cone Angle (θ) 145°Influences coordination number, geometry, and stability of intermediates. wikipedia.orgresearchgate.netwikipedia.org
Tolman Electronic Parameter (ν) 2068.9 cm⁻¹Modulates electron density at the Ni center, impacting catalytic steps. wikipedia.orgresearchgate.netrsc.org

The principles of steric and electronic effects allow for the rational design of phosphine ligands to modulate the reactivity of nickel catalysts. rsc.orgsemanticscholar.org While this article focuses on bis(triphenylphosphine)nickel, understanding the effects of modifying the PPh₃ scaffold provides crucial context. For example, introducing electron-withdrawing groups on the phenyl rings of PPh₃ would increase the π-acidity of the ligand, making the nickel center more electrophilic. Conversely, adding electron-donating groups enhances the nickel's nucleophilicity.

Research has shown that even remote steric hindrance on the phosphine ligand can enhance nickel catalysis in specific reactions, a concept that guides ligand design tailored for nickel's unique properties. ucla.eduresearchgate.netnih.gov The development of new phosphine architectures is a key driver for advancing nickel-catalyzed transformations, as ligands optimized for other metals like palladium often prove ineffective for nickel. nih.gov

Incorporation of Auxiliary Ligands

In complexes like dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, the halide ligands are not mere spectators. wikipedia.org The nature of the halide (Cl, Br, I) can significantly influence the catalytic activity. Studies on related nickel(II) phosphine complexes have demonstrated that the electronegativity of the coordinated halide impacts catalytic efficiency. For instance, in certain Kumada cross-coupling reactions, the chlorido complex [Ni(P,P)Cl₂] showed the highest catalytic activity compared to its bromido and iodido counterparts. nih.gov This is attributed to the chlorido complex being more easily reduced to the active Ni(I) state. nih.gov

The introduction of pseudo-halides, such as cyanide (CN⁻), thiocyanate (SCN⁻), or azide (N₃⁻), can further modify the electronic properties and stability of the complex, thereby tuning its catalytic performance.

Auxiliary Ligand (X) in [Ni(PPh₃)₂X₂]General Effect on Catalytic Activity
Chloride (Cl⁻) Often provides high catalytic activity due to favorable reduction potentials. nih.gov
Bromide (Br⁻) Can lead to a longer induction period in catalysis compared to chloride. nih.gov
Iodide (I⁻) May result in lower catalytic efficiency in some cross-coupling reactions. nih.gov

The synthesis of mixed-ligand complexes, where triphenylphosphine is paired with other types of ligands, opens avenues to novel properties and reactivity. For example, complexes with the general formula [Ni(L)(PPh₃)], where L is a tridentate ONS donor ligand, have been synthesized and characterized. researchgate.net X-ray diffraction studies of such complexes reveal a distorted square-planar geometry around the nickel center, with coordination from the oxygen, nitrogen, and sulfur atoms of one ligand and the phosphorus atom of triphenylphosphine. researchgate.net

These mixed-ligand environments can significantly alter the redox behavior of the nickel center. Electrochemical studies have shown that such complexes can undergo both Ni(II)/Ni(I) and Ni(II)/Ni(III) redox processes, in addition to ligand-based electron transfers. researchgate.net Furthermore, ionic nickel(II) complexes with the general formula [R₂im][Ni(PPh₃)X₃] (where R₂im is an imidazolium cation and X is a halide) have been prepared. nih.gov These complexes have shown high catalytic activity in the cross-coupling reactions of aryl Grignard reagents with aryl halides. nih.gov

Comparison with Other Phosphine and Nitrogen-Donor Ligands

To fully appreciate the role of triphenylphosphine, it is instructive to compare its performance with other common ligand classes in nickel catalysis.

Comparison with other Phosphine Ligands:

Tricyclohexylphosphine (PCy₃): This is a more electron-rich and sterically bulkier (cone angle = 170°) ligand than PPh₃. In some nickel-catalyzed cross-coupling reactions, PCy₃ can show similar or even higher efficiency than PPh₃. nih.gov However, in other cases, the increased bulk can be detrimental. nih.govacs.org

Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often poor ligands for certain room-temperature nickel-catalyzed reactions where monodentate phosphines like PPh₃ excel. nih.gov The chelation from bidentate ligands can create a more stable, but less reactive, catalyst. illinois.edu

Comparison with Nitrogen-Donor Ligands: There is a fundamental difference in how phosphine-ligated and nitrogen-ligated nickel catalysts operate.

Phosphine-ligated nickel catalysts , such as those with triphenylphosphine, tend to favor two-electron pathways like closed-shell oxidative addition. nsf.gov These are often employed in stereospecific transformations. nsf.gov

Nitrogen-ligated nickel catalysts (e.g., those with pyridyl or imine-based ligands) often prefer one-electron pathways, initiating reactions through halogen atom transfer. nsf.gov These are commonly used in stereoablative reactions. nsf.gov

This dichotomy provides a guiding principle for ligand selection in designing new nickel-catalyzed reactions. nsf.gov

Contrasting Reactivity and Stability with Other Phosphine Systems

The catalytic behavior of nickel complexes is highly dependent on the electronic and steric properties of the ancillary phosphine ligands. rsc.org While triphenylphosphine (PPh₃) is a widely used ligand, its effectiveness can be compared and contrasted with other monodentate and bidentate phosphine systems, which often exhibit different reactivity profiles.

Less bulky and less electron-rich monophosphines such as PPh₃ have historically been considered less suitable for challenging cross-coupling reactions at room temperature compared to bulkier, more electron-rich ligands. nih.gov However, studies have shown that for certain nickel(0)-catalyzed Suzuki-Miyaura cross-couplings of deactivated aryl chlorides, PPh₃ can be a remarkably efficient ligand. nih.gov The success of a given phosphine is a delicate balance of its size and electron-donating ability, which are critical for influencing key catalytic steps like oxidative addition and reductive elimination. nih.gov

For instance, in the room-temperature cross-coupling of p-tolyl chloride with phenylboronic acid, a catalyst system generated from Ni(COD)₂ and PPh₃ shows significantly higher conversion than systems using bidentate phosphines like 1,1′-bis(diphenylphosphino)ferrocene (DPPF) or 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE). nih.gov While the bidentate ligand DPPF is known to stabilize nickel catalysts at higher temperatures, it performs poorly under these room-temperature conditions. nih.gov Among other monodentate phosphines, tricyclohexylphosphine (PCy₃) showed efficiency similar to PPh₃, whereas bulkier and/or more electron-rich phosphines gave only low to moderate conversions. nih.gov This suggests that for this specific transformation, an optimal combination of steric and electronic properties is met by PPh₃ and PCy₃, while others are less suitable.

It is a notable trend that phosphine ligands developed and optimized for palladium-catalyzed reactions often prove to be ineffective for nickel catalysis. ucla.eduresearchgate.net This highlights the distinct electronic and coordination preferences of nickel, necessitating ligand design specifically tailored to this metal. ucla.edu The smaller size and greater nucleophilicity of nickel compared to palladium are key factors contributing to these differences. ucla.edu

The stability of nickel-phosphine complexes is also a critical factor. Monodentate phosphine complexes like those with PPh₃ can exist in equilibrium mixtures of species with different numbers of coordinated ligands (e.g., [Ni(PR₃)ₙ] where n = 2, 3, 4) in solution. nih.gov Ligand dissociation is often a prerequisite for catalytic activity, and this process is influenced by the steric bulk (cone angle) of the phosphine. nih.gov In contrast, chelating bidentate phosphine ligands generally form more stable complexes due to the chelate effect, which can sometimes lead to lower reactivity if the ligand binds too tightly but can also prevent catalyst decomposition. nih.govwikipedia.org

LigandCatalyst SystemConversion (%) in Suzuki-Miyaura Coupling*Ligand Type
2 PPh₃Ni(COD)₂83Monodentate
1-4 PCy₃Ni(COD)₂74-88Monodentate
1-4 n-Bu₃PNi(COD)₂35-50Monodentate
1-4 i-Bu₃PNi(COD)₂24-40Monodentate
1-4 t-Bu₃PNi(COD)₂0Monodentate
1-2 DPPFNi(COD)₂9-13Bidentate
2 DPPENi(COD)₂3Bidentate

*Reaction Conditions: p-tolyl chloride (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (3 equiv), THF (2 mL), room temperature. Data sourced from reference nih.gov.

Studies on Hybrid Phosphine-Amine Ligand Systems

Hybrid ligands that incorporate both a soft phosphine donor and a hard nitrogen donor (P,N ligands) have emerged as a versatile class for modulating the properties of nickel catalysts. acs.org The integration of two distinct donor types into one chelating framework allows for unique electronic and steric tunability, offering enhanced control over catalytic processes. acs.orgnih.gov

The asymmetrical nature of P,N ligands is a key feature. acs.org The phosphine and nitrogen atoms can play different roles throughout a catalytic cycle. This combination can lead to improved stability, unique reactivity, and distinct regioselectivity that may not be achievable with symmetrical diphosphine or diamine ligands. acs.org The hemilabile character of some P,N ligands, where the nitrogen atom can reversibly dissociate from the metal center, is thought to be important in creating a vacant coordination site necessary for substrate binding and subsequent reaction steps.

Research into nickel complexes with hybrid P,N ligands has spanned various ligand architectures and catalytic applications:

Bidentate P,N Ligands: These are the most common type, where a phosphine and a nitrogen-containing group (like pyridine, oxazoline, or a simple amine) are connected by a linker. These systems have shown remarkable reactivity in nickel-catalyzed cross-coupling reactions involving π-substrates such as alkenes, alkynes, and allenes. acs.org

Tridentate P,N,P and P,N,N Ligands: Increasing the denticity of the ligand can enhance the stability of the resulting nickel complex. For example, diphosphinoamine (PNP) tridentate ligands have been studied in the context of their structural and thermodynamic properties in nickel complexes. tdl.org Similarly, PN₂ ligands have been coordinated to Ni²⁺ to form stable octahedral complexes. nih.gov

The electronic properties of the nickel center are significantly perturbed by the presence of a nitrogen donor. The hard amine donor, compared to the soft phosphine, alters the Lewis acidity of the metal and the stability of various intermediates in the catalytic cycle. By systematically modifying the substituents on both the phosphorus and nitrogen atoms, researchers can fine-tune the ligand's steric bulk and electronic-donating ability to optimize catalyst performance for a specific reaction. nih.gov

Ligand TypeGeneral Structure/FeaturesRole in Nickel Catalysis
Bidentate P,NCombines a phosphine donor with a nitrogen-based heterocycle (e.g., pyridine) or amine.Offers control over stability and regioselectivity in cross-coupling reactions, particularly with π-substrates. acs.org
Tridentate PNP (diphosphinoamine)Features a central amine linking two phosphine arms.Used in studies of structural and thermodynamic properties of nickel hydride complexes. tdl.org
Tridentate PN₂A central phosphine donor with two nitrogen-containing arms, or a central nitrogen with one phosphine and one nitrogen arm.Can form stable octahedral complexes with Ni(II); used in studies of metal-ligand cooperativity. nih.gov

Advanced Research Directions and Future Prospects

Development of More Sustainable Bis(triphenylphosphine) Nickel Catalytic Systems

The development of sustainable chemical processes is a paramount goal in modern chemistry, and catalysis with earth-abundant metals like nickel is a key aspect of this endeavor. Research in this area for bis(triphenylphosphine)nickel systems is multifaceted, focusing on catalyst recyclability, the use of environmentally benign reaction media, and the development of more efficient catalytic protocols.

One promising approach to catalyst sustainability is the immobilization of the nickel complex on a solid support. This strategy facilitates the separation of the catalyst from the reaction mixture, allowing for its recovery and reuse. For instance, a polymeric version of a catalyst system incorporating triphenylphosphine (B44618) ligands has been developed. This polymeric catalyst, poly(PPNCl), has demonstrated comparable catalytic reactivity to its small-molecule counterpart in reactions such as CO2/epoxide coupling and can be easily recovered by precipitation and reused over multiple cycles with well-maintained reactivity. nih.govrsc.orgresearchgate.net This approach not only reduces waste but also minimizes the contamination of the product with residual metal.

Another key aspect of sustainable catalysis is the use of green solvents. Researchers have successfully employed bis(triphenylphosphine)nickel catalytic systems in environmentally friendly solvents like water. For example, a simple mixture of a Ni(II) complex and β-cyclodextrin has been used for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids in water. researchgate.net This catalytic system proved to be recyclable for several runs with only a minor decrease in its catalytic activity. researchgate.net

Improving the efficiency of bis(triphenylphosphine)nickel-catalyzed reactions also contributes to sustainability by reducing energy consumption and waste generation. For example, the use of trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) in conjunction with tricyclohexylphosphine (PCy3) enables the Suzuki-Miyaura cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates to be carried out at room temperature. nih.govdntb.gov.ua This avoids the need for heating, which is a significant energy cost in many chemical processes. The development of a nickel-based catalyst that can selectively break down mixed polyethylene (B3416737) plastics into liquid oils and waxes at lower temperatures also represents a significant advancement in sustainable plastics recycling. ecoplasticsinpackaging.com

Interactive Table: Sustainable Approaches with this compound Catalysis

Research Area Approach Example Key Advantage
Catalyst Recyclability Immobilization on a polymer support Polymeric bis(triphenylphosphine)iminium chloride (poly(PPNCl)) for CO2/epoxide coupling. nih.govrsc.orgresearchgate.net Easy separation and reuse of the catalyst for multiple reaction cycles.
Green Solvents Use of aqueous media Ni(II)/β-cyclodextrin catalyzed Suzuki-Miyaura coupling in water. researchgate.net Reduces reliance on volatile and often toxic organic solvents.
Energy Efficiency Room temperature catalysis trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II)/PCy3 for Suzuki-Miyaura coupling. nih.govdntb.gov.ua Eliminates the need for heating, saving energy and reducing costs.

| Waste Valorization | Plastics recycling | Nickel-based catalyst for the hydrogenolysis of mixed polyethylene plastics. ecoplasticsinpackaging.com | Converts plastic waste into valuable chemical feedstocks under milder conditions. |

Application in Novel Synthetic Methodologies

The unique reactivity of bis(triphenylphosphine)nickel complexes is being harnessed to develop novel synthetic methodologies that enable the construction of complex molecules with high efficiency and selectivity. Key areas of innovation include C-H bond activation, photoredox catalysis, and cross-electrophile coupling reactions.

C-H Bond Activation: Direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to creating complex molecules. rsc.org Nickel catalysis, in general, has emerged as a powerful tool for C-H activation. rsc.org For instance, Ni(cod)2 in the presence of triphenylphosphine has been used to catalyze the ortho-C-H functionalization of aromatic amides with alkynes. mdpi.com Research is ongoing to expand the scope of bis(triphenylphosphine)nickel-catalyzed C-H activation to a wider range of substrates and coupling partners.

Photoredox Catalysis: The merger of photoredox catalysis with nickel catalysis has opened up new frontiers in cross-coupling chemistry. nih.govsciencedaily.com In these dual catalytic systems, a photocatalyst, upon activation by visible light, can modulate the oxidation state of the nickel catalyst, enabling otherwise difficult transformations. princeton.edu This approach has been successfully applied to C-N coupling reactions and the arylation of α-amino C(sp3)‒H bonds. nih.govyoutube.com For example, the combination of a photoredox catalyst with a nickel-bis(oxazoline) complex has been used for the arylation of α-amino C(sp3)‒H bonds with aryl iodides. nih.gov Mechanistic studies suggest that the photocatalyst facilitates the generation of radical intermediates that then engage with the nickel catalytic cycle. nih.gov

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. wisc.edu In this approach, two different electrophiles are coupled in the presence of a nickel catalyst and a stoichiometric reductant. wisc.edu Bis(triphenylphosphine)nickel(II) chloride, in combination with a reductant like zinc, can be used to generate the active Ni(0) catalyst in situ for these reactions. wisc.edunih.gov This methodology has been successfully applied to the coupling of heteroaryl chlorides with aryl bromides. wisc.edu

Mechanistic Refinements for Challenging Transformations

A deeper understanding of the reaction mechanisms of bis(triphenylphosphine)nickel-catalyzed transformations is crucial for overcoming current limitations and designing more efficient and selective catalysts. nih.gov Researchers are employing a combination of experimental and computational techniques to elucidate the intricate details of the catalytic cycles.

Experimental Mechanistic Studies: In-situ monitoring techniques, such as NMR and IR spectroscopy, are being used to identify and characterize key intermediates in the catalytic cycle. researchgate.net Kinetic studies are also performed to determine the rate-determining step of a reaction and to understand how the electronic and steric properties of the ligands and substrates influence the reaction rate. nih.govresearchgate.net For example, studies on the reductive cleavage of C-OMe bonds have provided a mechanistic picture that involves Ni(I) as a key intermediate. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations have become an invaluable tool for mapping out the energy landscapes of catalytic cycles. researchgate.netrsc.orgwayne.edu These computational studies can provide insights into the structures of transition states and intermediates that are difficult to observe experimentally. researchgate.net For example, DFT calculations have been used to investigate the mechanism of the nickel-catalyzed electrochemical homo-coupling of aryl halides, suggesting a pathway involving a high-valence Ni(III) intermediate. rsc.org Computational studies have also been employed to understand the role of ligand effects in Ni-catalyzed Suzuki-Miyaura cross-coupling, highlighting the importance of both monoligated and bisligated nickel species in the catalytic cycle. nih.govprinceton.edu

By combining experimental and computational approaches, researchers are gaining a more refined understanding of the factors that govern the reactivity and selectivity of bis(triphenylphosphine)nickel catalysts. This knowledge is essential for the rational design of next-generation catalysts capable of promoting even more challenging and synthetically useful transformations.

Q & A

Q. What are the standard synthetic routes for preparing bis(triphenylphosphine)nickel(II) chloride, and how is its purity validated?

Bis(triphenylphosphine)nickel(II) chloride is typically synthesized by reacting anhydrous nickel(II) chloride with excess triphenylphosphine (PPh₃) in a coordinating solvent like ethanol or tetrahydrofuran under inert conditions. The product precipitates as a dark gray solid and is purified via recrystallization . Purity is validated using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (for ligand ratios), and X-ray crystallography to confirm molecular geometry .

Q. What catalytic applications are most commonly associated with bis(triphenylphosphine)nickel(II) complexes?

These complexes are widely employed in cross-coupling reactions (e.g., Kumada coupling), oxidative addition of C-X bonds (X = Cl, Br), and C-H activation due to nickel’s ability to mediate electron transfer. Their efficacy in stabilizing low-valent nickel intermediates makes them critical in synthesizing fine chemicals and organometallic frameworks .

Q. What safety protocols are essential when handling bis(triphenylphosphine)nickel(II) chloride?

The compound is classified as a carcinogen (H350) and skin sensitizer (H317). Mandatory precautions include using fume hoods, wearing nitrile gloves, and employing respiratory protection during powder handling. Immediate decontamination of spills with inert adsorbents and disposal as hazardous waste are required .

Advanced Research Questions

Q. How do the geometric and electronic properties of bis(triphenylphosphine)nickel(II) complexes influence their reactivity in catalysis?

The tetrahedral geometry of [NiCl₂(PPh₃)₂] allows paramagnetic behavior, facilitating oxidative addition, while square-planar configurations (observed in certain solvents) favor diamagnetic states suited for ligand substitution. Electronic effects, such as phosphine ligand donor strength, modulate redox potentials, impacting catalytic turnover rates. Spectroscopic techniques like UV-Vis and EPR are critical for probing these properties .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of nickel-phosphine complexes?

Discrepancies often arise from variations in solvent polarity, trace moisture, or ligand-to-metal ratios. Rigorous moisture-free conditions (Schlenk techniques), controlled stoichiometry (via in-situ titration), and standardized catalytic testing (e.g., using model substrates like aryl halides) reduce variability. Comparative studies with reference catalysts (e.g., palladium analogs) can contextualize performance .

Q. How can researchers mitigate nickel toxicity while maintaining catalytic activity in green chemistry applications?

Strategies include:

  • Ligand modification : Introducing electron-withdrawing groups on phosphine ligands to enhance stability and reduce nickel leaching.
  • Immobilization : Supporting nickel complexes on silica or polymers for recyclability.
  • Alternative solvents : Using ionic liquids or supercritical CO₂ to minimize exposure risks .

Methodological Considerations

Q. What techniques are recommended for analyzing the structural dynamics of bis(triphenylphosphine)nickel(II) complexes under reaction conditions?

  • In-situ X-ray absorption spectroscopy (XAS) : Tracks oxidation state changes during catalysis.
  • Cyclic voltammetry : Probes redox behavior and ligand dissociation kinetics.
  • Density functional theory (DFT) : Models reaction pathways and transition states .

Q. How should conflicting data on nickel-phosphine complex stability in aerobic vs. anaerobic environments be interpreted?

Nickel(0) intermediates are highly air-sensitive, while Ni(II) species are more stable. Contradictions may arise from incomplete inertion or unintended oxidation during sampling. Controlled glovebox experiments and oxygen-scavenging additives (e.g., molecular sieves) clarify stability thresholds .

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